N-Biotinyl Glycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19)/t7-,8-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCEKNYUXATHY-LAEOZQHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609918 | |
| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160390-90-9 | |
| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-Biotinyl Glycine
For researchers, scientists, and professionals in drug development, the synthesis of N-Biotinyl Glycine is a fundamental process for creating biotinylated probes and reagents. This guide provides a comprehensive overview of the core synthesis protocols, quantitative data, and experimental workflows.
Core Synthesis Pathway
The primary method for synthesizing this compound involves a two-step process. First, the carboxylic acid of biotin is activated, most commonly by forming an N-hydroxysuccinimide (NHS) ester. This activated biotin derivative is then reacted with the amino group of glycine to form a stable amide bond, yielding this compound.
Step 1: Synthesis of (+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS)
The synthesis of Biotin-NHS is achieved through a carbodiimide coupling reaction between (+)-biotin and N-hydroxysuccinimide (NHS), with dicyclohexylcarbodiimide (DCC) acting as the coupling agent.[1]
Step 2: Synthesis of N-(+)-Biotinyl Glycine
The activated Biotin-NHS ester readily reacts with the primary amine of glycine in a nucleophilic acyl substitution reaction.[2] This reaction is typically carried out in a basic solution to ensure the glycine's amino group is deprotonated and thus nucleophilic.[1][3] Triethylamine is a commonly used base for this purpose.[1] The N-hydroxysuccinimide group is released as a byproduct.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound, compiled from various protocols.
| Parameter | Value | Source |
| Biotin-NHS Synthesis | ||
| (+)-Biotin | 1.0 eq | [1] |
| N-hydroxysuccinimide (NHS) | 1.2 eq | [1] |
| Dicyclohexylcarbodiimide (DCC) | 1.3 eq | [1] |
| Solvent | Dry DMF | [1] |
| Reaction Time | 19 hours | [1] |
| Temperature | Room Temperature | [1] |
| This compound Synthesis | ||
| (+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS) | 1.0 eq | [1] |
| Glycine | 1.1 eq | [1] |
| Triethylamine | 2.0 eq | [1] |
| Solvent | DMF/Water | [1] |
| Reaction Time | 16 hours | [1] |
| Temperature | Room Temperature | [1] |
Experimental Protocols
Protocol 1: Synthesis of (+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS)
This protocol is adapted from Götz et al.[1]
Materials:
-
(+)-Biotin
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dry N,N-dimethylformamide (DMF)
Procedure:
-
Suspend (+)-biotin (1.0 eq) in dry DMF and dissolve by heating.
-
Cool the solution to room temperature.
-
Add NHS (1.2 eq) and DCC (1.3 eq) to the solution.
-
Stir the reaction mixture for 19 hours at room temperature.
-
A precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.
-
Concentrate the filtrate under high vacuum at 95 °C to obtain the crude Biotin-NHS ester.
Protocol 2: Synthesis of N-(+)-Biotinyl Glycine
This general procedure is for the synthesis of N-(+)-biotinyl amino acids.[1]
Materials:
-
(+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS)
-
Glycine
-
Triethylamine
-
N,N-dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve glycine (1.1 eq) in water.
-
In a separate flask, dissolve Biotin-NHS (1.0 eq) in DMF.
-
Add the Biotin-NHS solution dropwise to the glycine solution over a period of 5 minutes.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Remove the solvent under high vacuum at 95 °C.
-
Wash the crude residue with water to afford the desired this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall synthesis pathway for this compound.
Caption: Step-by-step experimental workflow.
References
N-Biotinyl Glycine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of N-Biotinyl Glycine, a vital reagent in bioconjugation and proteomics research. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and illustrates its application in a common biochemical workflow.
Core Chemical Properties
This compound (CAS RN: 160390-90-9) is a derivative of the amino acid glycine, featuring a biotin moiety attached to the amino group.[1] This structure allows for the specific and high-affinity interaction of biotin with avidin and streptavidin, making it an invaluable tool for labeling and detecting biomolecules.
Physicochemical Data
| Property | This compound | Glycine (for reference) |
| Molecular Formula | C₁₂H₁₉N₃O₄S[1] | C₂H₅NO₂[2] |
| Molecular Weight | 301.36 g/mol [1] | 75.07 g/mol [3] |
| Melting Point | Data not available | 233 °C (decomposes)[2][3] |
| Boiling Point | 721.3 °C at 760 mmHg | Data not available |
| Density | 1.3 g/cm³ | 1.1607 g/cm³[2] |
| Solubility in Water | Soluble (qualitative) | 249.9 g/L at 25 °C[2][3] |
| Solubility in Organic Solvents | Data not available | Sparingly soluble in ethanol, insoluble in ether[3][4] |
| pKa₁ (-COOH) | Data not available | 2.34[3][4] |
| pKa₂ (-NH₃⁺) | Data not available | 9.60[3][4] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
This protocol describes a method for the synthesis of this compound from glycine and an activated biotin derivative.
Materials:
-
Glycine
-
Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
-
Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Stir plate and stir bar
-
Round bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve glycine in DMF in a round bottom flask.
-
Add triethylamine to the solution to act as a base.
-
In a separate container, dissolve Biotin-NHS in DMF.
-
Slowly add the Biotin-NHS solution to the glycine solution while stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, precipitate the product by adding the reaction mixture to an excess of cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dry the product under vacuum.
Purification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the purification of this compound using reverse-phase HPLC.
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
Reagents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample dissolved in a minimal amount of Solvent A
Procedure:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude this compound onto the column.
-
Elute the compound using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the characterization of this compound using ¹H and ¹³C NMR.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Procedure:
-
Acquire a ¹H NMR spectrum to identify the protons of the biotin and glycine moieties.
-
Acquire a ¹³C NMR spectrum to identify the carbon atoms of the molecule.
-
The expected chemical shifts for the glycine alpha-carbon would be around 43-47 ppm.[5] The specific shifts will be influenced by the biotin attachment.
-
Confirm the structure by comparing the obtained spectra with expected chemical shifts and through 2D NMR techniques (e.g., COSY, HSQC) if necessary.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for a pull-down assay using this compound to identify protein-protein interactions. This is a common application for biotinylated molecules in proteomics research.[6][7]
Caption: Workflow for a pull-down assay using this compound.
This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific research applications, further optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to the Molecular Structure and Applications of N-Biotinyl Glycine
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and common applications of N-Biotinyl Glycine. It is intended for researchers, scientists, and drug development professionals working in the fields of proteomics, cell biology, and biochemistry.
Molecular Structure and Identification
This compound is a derivative of the amino acid glycine, where a biotin molecule is attached to the amino group. This modification allows for the highly specific and strong interaction with avidin and streptavidin, making it a valuable tool in various biochemical assays.
The IUPAC name for this compound is [3aS-(3aα,4β,6aα)]-N-[5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]glycine.[1]
Molecular Identifiers:
| Identifier | Value |
| Chemical Formula | C12H19N3O4S |
| Molecular Weight | 301.36 g/mol [2][3] |
| CAS Number | 160390-90-9[2][3][4] |
| SMILES | OC(CNC(CCCC[C@H]1--INVALID-LINK--([H])[C@]2([H])CS1)=O)=O[2] |
2D Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in various experimental settings.
| Property | Value | Reference |
| Boiling Point | 721.3 °C at 760 mmHg | |
| Flash Point | 390 °C | |
| Density | 1.3 g/cm³ | |
| pKa (Glycine moiety) | Carboxyl: ~2.34, Amino: ~9.60 | [5][6][7] |
| logP (Predicted) | -1.5 to -1.0 | |
| Solubility | Soluble in water | [8][9][10] |
Biological Role and Signaling Context
This compound itself is not a biologically active signaling molecule. Instead, it is a synthetic derivative used as a tool to study biological processes. Its utility stems from the individual properties of its two components: biotin and glycine.
Biotin (Vitamin B7) is a crucial coenzyme for several carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[11] It also plays a role in epigenetic gene regulation through the biotinylation of histones.[11]
Glycine is the simplest amino acid and functions as a primary inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[8] It acts on glycine receptors (GlyRs), which are ligand-gated chloride channels.[12] Glycine is also a fundamental building block for proteins, most notably collagen, and a precursor for the synthesis of other important biomolecules like purines and heme.[8][]
The conjugation of biotin to glycine in this compound allows researchers to leverage the high-affinity biotin-streptavidin interaction to label, detect, and isolate proteins that have been modified with or are binding to glycine or glycine-like molecules.
Simplified Glycine Receptor Signaling Pathway:
Caption: Simplified diagram of inhibitory glycine signaling.
Experimental Protocols
This compound is primarily used as a biotinylating agent. Below are generalized protocols for its application in cell surface protein labeling and its synthesis.
Cell Surface Protein Biotinylation
This protocol outlines the general steps for labeling cell surface proteins of cultured cells with a biotinylating reagent like an activated form of this compound (e.g., NHS-ester derivative).
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Biotinylation buffer (e.g., PBS, pH 7.4-8.0)
-
Activated this compound (e.g., Sulfo-NHS-Biotin)
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Grow cells to the desired confluency. Place the culture dish on ice and wash the cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.[14]
-
Biotinylation: Remove the PBS and add the biotinylation buffer containing the activated this compound reagent. Incubate on ice with gentle rocking for 30 minutes.[15][16] The low temperature minimizes endocytosis of the labeled proteins.[14]
-
Quenching: Aspirate the biotinylation solution and wash the cells three times with ice-cold quenching buffer. The glycine in the quenching buffer will react with and inactivate any remaining unreacted biotinylating reagent.[14][15]
-
Cell Lysis: Add ice-cold lysis buffer to the cells and scrape them from the dish. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Affinity Purification: Transfer the supernatant to a new tube and add streptavidin-agarose beads. Incubate overnight at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blotting or mass spectrometry.
Synthesis of this compound
This protocol describes a general method for the synthesis of N-substituted glycine derivatives, which can be adapted for this compound.[17]
Materials:
-
Biotin-NHS ester (N-Hydroxysuccinimide ester of biotin)
-
Glycine
-
Sodium bicarbonate or other suitable base
-
Dimethylformamide (DMF) or a similar aprotic solvent
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve glycine in an aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Biotin-NHS ester in DMF.
-
Slowly add the Biotin-NHS ester solution to the glycine solution with constant stirring at room temperature.
-
Allow the reaction to proceed for several hours or overnight.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, acidify the mixture to a low pH (e.g., pH 2) with HCl.
-
Extract the product into an organic solvent or induce precipitation.
-
If a precipitate forms, filter the solid and wash it with cold water and then diethyl ether.
-
Dry the resulting white solid under vacuum to yield this compound.
-
The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the identification of cell surface proteins using biotinylation followed by mass spectrometry.
Caption: Workflow for cell surface proteome analysis.
References
- 1. usbio.net [usbio.net]
- 2. precisepeg.com [precisepeg.com]
- 3. scbt.com [scbt.com]
- 4. abichem.com [abichem.com]
- 5. Glycine (data page) - Wikipedia [en.wikipedia.org]
- 6. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. Glycine - Wikipedia [en.wikipedia.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The inhibitory neuronal glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Cell surface biotinylation [protocols.io]
- 17. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
biotin glycine linker synthesis
An In-depth Technical Guide to the Synthesis of Biotin-Glycine Linkers
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern life sciences research and drug development.[1] A widely used technique in this field is biotinylation, the process of attaching biotin to macromolecules such as proteins.[2] The extraordinary affinity between biotin (Vitamin H) and avidin or streptavidin (Ka = 10¹⁵ M⁻¹) provides a highly specific and robust method for detection, purification, and immobilization.[2]
The utility of a biotinylation reagent is often determined by the spacer arm that connects the biotin molecule to its reactive group.[3] A linker can reduce steric hindrance, improve solubility, and influence the biological properties of the conjugate.[3][4] The biotin-glycine linker, which incorporates a single glycine amino acid, is a simple yet effective spacer. Glycine-rich linkers are known to be flexible, potentially increasing the accessibility of the biotin moiety for binding to avidin or streptavidin.[5] Furthermore, the inclusion of a glycine spacer can create a biotinylation more susceptible to cleavage by the enzyme biotinidase, a feature that can be exploited in specific experimental designs.[6]
This technical guide provides a comprehensive overview of the core synthesis pathway for creating a reactive biotin-glycine linker, intended for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the chemical workflows.
Core Synthesis Pathway
The synthesis of a reactive biotin-glycine linker, specifically the N-hydroxysuccinimide (NHS) ester, is typically achieved in a two-step process.
-
Formation of N-Biotinyl-Glycine: The first step involves the creation of a stable amide bond between an activated form of biotin, commonly (+)-biotin N-hydroxysuccinimide ester (Biotin-NHS), and the primary amine of glycine. This reaction is an aminolysis that proceeds via a nucleophilic attack of the glycine amine on the ester carbonyl of Biotin-NHS.[6]
-
Activation of N-Biotinyl-Glycine: The carboxyl group of the resulting N-biotinyl-glycine is then activated to make it reactive towards primary amines on a target molecule (e.g., lysine residues on a protein). This is commonly achieved by converting it into an N-hydroxysuccinimide (NHS) ester using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[6]
The final product, Biotin-Glycine-NHS ester, can be readily used to conjugate the biotin-glycine moiety to proteins and other amine-containing molecules.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of biotin-glycine linkers, adapted from established protocols for similar biotin-amino acid conjugations.[6][8]
| Parameter | Step 1: N-Biotinyl-Glycine Synthesis[8] | Step 2: Biotin-Glycine-NHS Ester Synthesis[6] |
| Key Reagents | (+)-Biotin-NHS, Glycine, Triethylamine | N-Biotinyl-Glycine, NHS, DCC |
| Solvent System | DMF, Acetonitrile, Water | Anhydrous DMF or similar aprotic solvent |
| Molar Ratio | ~1.1 : 1 (Biotin-NHS : Glycine) | ~1 : 1.1 : 1.1 (Acid : NHS : DCC) |
| Reaction Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 3.5 - 4 hours | 12 - 16 hours (overnight) |
| Purification Method | Trituration with Dichloromethane, Recrystallization | Trituration, Recrystallization (e.g., from isopropanol) |
| Reported Yield | ~90% (for similar amino acid) | Variable; dependent on purification success |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the biotin-glycine linker.
Protocol 1: Synthesis of N-(+)-Biotinyl-Glycine
This protocol is adapted from the synthesis of N-biotinyl-β-glutamic acid and describes the reaction of an NHS-activated biotin with a primary amine.[8]
Materials:
-
(+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS)
-
Glycine
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
In a suitable reaction vessel, dissolve glycine in a mixture of triethylamine, water, and acetonitrile.
-
In a separate vessel, dissolve a slight molar excess (~1.1 equivalents) of Biotin-NHS in DMF.
-
Add the Biotin-NHS solution dropwise to the glycine solution while stirring at room temperature.
-
Allow the reaction mixture to stir at room temperature for 3.5 to 4 hours.[8]
-
Monitor the reaction progress using an appropriate method, such as thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Triturate the resulting residue with dichloromethane. This process involves repeatedly washing/suspending the solid product in a solvent in which it is insoluble to remove soluble impurities.[8]
-
Filter the solid product and wash it thoroughly with dichloromethane.
-
For further purification, recrystallize the crude solid from a suitable solvent system, such as methanol/water, to yield pure N-(+)-biotinyl-glycine as a white solid.[8]
Protocol 2: Synthesis of N-(+)-Biotinyl-Glycine N-Hydroxysuccinimide Ester
This protocol describes the DCC-mediated coupling of the N-biotinyl-glycine product with N-hydroxysuccinimide to create the final, amine-reactive linker.[6]
Materials:
-
N-(+)-Biotinyl-Glycine (product from Protocol 1)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF)
-
Isopropanol
-
Dicyclohexylurea (DCU) byproduct removal filter
Procedure:
-
Dissolve N-(+)-biotinyl-glycine in anhydrous DMF in a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight molar excess (~1.1 equivalents) of NHS to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, dissolve a slight molar excess (~1.1 equivalents) of DCC in a minimal amount of anhydrous DMF.
-
Add the DCC solution dropwise to the cooled N-biotinyl-glycine and NHS mixture. A white precipitate of dicyclohexylurea (DCU) byproduct will begin to form.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours) to ensure completion.
-
After the reaction is complete, filter off the DCU precipitate.
-
Remove the DMF solvent from the filtrate under high vacuum.
-
Purify the resulting crude product by trituration or recrystallization from a suitable solvent like isopropanol to yield the final N-(+)-Biotinyl-Glycine NHS ester.[6]
Conclusion
The synthesis of a biotin-glycine linker via N-acylation of glycine followed by NHS-ester activation is a robust and well-established chemical strategy. This two-step process yields a versatile biotinylation reagent suitable for a wide range of applications in protein chemistry, immunoassays, and affinity chromatography. By following detailed protocols and purification procedures, researchers can reliably produce high-purity biotin-glycine linkers for specific and efficient labeling of biomolecules. The flexibility and defined chemical nature of the glycine spacer make it a valuable component in the toolkit of bioconjugation chemistry.
References
- 1. Bioconjugation - Wikipedia [en.wikipedia.org]
- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. qyaobio.com [qyaobio.com]
- 5. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 6. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. preveligelab.org [preveligelab.org]
Navigating the Solubility Landscape of N-Biotinyl Glycine in Aqueous Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Biotinyl Glycine is a crucial reagent in a multitude of biochemical assays, serving as a versatile biotinylation agent for labeling proteins, nucleic acids, and other molecules. The covalent attachment of the biotin moiety allows for highly specific and sensitive detection and purification through its strong interaction with avidin or streptavidin. However, a critical and often overlooked parameter that significantly impacts the efficiency and reproducibility of these applications is the solubility of this compound in aqueous buffers. This technical guide provides a comprehensive overview of the factors influencing its solubility, presents a framework for solubility determination, and offers detailed experimental protocols for researchers.
Physicochemical Properties of this compound
Understanding the basic physicochemical properties of this compound is fundamental to comprehending its solubility characteristics.
| Property | Value |
| Molecular Formula | C₁₂H₁₉N₃O₄S |
| Molecular Weight | 301.36 g/mol |
| Structure | Biotin moiety linked to a glycine molecule |
The structure of this compound, combining the relatively hydrophobic bicyclic ring system of biotin with the hydrophilic amino acid glycine, results in amphiphilic properties that govern its behavior in aqueous solutions.
Factors Influencing Solubility in Aqueous Buffers
The solubility of this compound is not a fixed value but is influenced by several interconnected factors:
-
pH: The ionization state of the carboxylic acid group of the glycine moiety and, to a lesser extent, the ureido group of the biotin ring, is highly dependent on the pH of the buffer. At pH values above its pKa, the carboxyl group will be deprotonated, increasing the molecule's overall charge and enhancing its interaction with water, thereby increasing solubility. Conversely, at pH values below its pKa, the molecule will be less charged and likely less soluble.
-
Buffer Composition and Ionic Strength: The type of buffer salts (e.g., phosphate, TRIS) and their concentration can impact solubility. High salt concentrations can either increase solubility ("salting in") or decrease it ("salting out") depending on the specific interactions between the salt ions and this compound.
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature. However, the magnitude of this effect should be determined empirically for this compound.
-
Presence of Organic Co-solvents: The addition of small amounts of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol can significantly increase the solubility of this compound in aqueous buffers. However, the concentration of the co-solvent must be carefully optimized to avoid negative impacts on downstream biological assays.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in various aqueous buffers is not extensively reported in publicly available literature. The solubility of biotin itself is known to be limited in neutral aqueous solutions. Therefore, it is imperative for researchers to experimentally determine the solubility of this compound under their specific experimental conditions. The following table is provided as a template for presenting such experimentally determined data.
| Buffer System | pH | Temperature (°C) | Co-solvent (% v/v) | Solubility (mg/mL) | Molar Solubility (mM) |
| Phosphate Buffer | 5.0 | 25 | None | Data to be determined | Data to be determined |
| Phosphate Buffer | 7.4 | 25 | None | Data to be determined | Data to be determined |
| Phosphate Buffer | 8.5 | 25 | None | Data to be determined | Data to be determined |
| TRIS Buffer | 7.4 | 25 | None | Data to be determined | Data to be determined |
| TRIS Buffer | 8.5 | 25 | None | Data to be determined | Data to be determined |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 1% DMSO | Data to be determined | Data to be determined |
Note: The values in this table are illustrative placeholders. Researchers should populate this table with their own experimental data.
Experimental Protocols
A detailed and robust experimental protocol is essential for accurately determining the solubility of this compound. The following equilibrium solubility method is recommended.
Protocol: Equilibrium Solubility Determination of this compound
1. Materials:
-
This compound (solid)
-
Aqueous buffers of interest (e.g., Phosphate buffer at pH 5.0, 7.4, 8.5; TRIS buffer at pH 7.4, 8.5)
-
Organic co-solvent (e.g., DMSO, optional)
-
Shaking incubator or orbital shaker
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired aqueous buffer. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
If investigating the effect of a co-solvent, prepare the buffer with the desired percentage of the co-solvent before adding the this compound.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Incubate the samples under constant agitation for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be performed to determine the optimal equilibration time.
-
-
Sample Separation:
-
After incubation, carefully remove the vials and allow them to stand for a short period to let the excess solid settle.
-
To separate the dissolved this compound from the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Alternatively, or in addition, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer used for the solubility experiment.
-
Analyze the filtered supernatant (the saturated solution) and the standard solutions using a validated HPLC method. A reverse-phase C18 column is often suitable.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standards against their known concentrations.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.
-
3. Data Analysis:
-
The concentration determined from the calibration curve represents the equilibrium solubility of this compound under the tested conditions.
-
Express the solubility in appropriate units, such as mg/mL or molarity (mM).
-
Repeat the experiment at least in triplicate for each condition to ensure reproducibility and calculate the mean and standard deviation.
Visualizing Methodologies and Relationships
Diagrams can aid in understanding the experimental workflow and the factors influencing solubility.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Caption: Key factors influencing the aqueous solubility of this compound.
Conclusion
While this compound is a widely used and invaluable tool in life sciences research, its aqueous solubility is a critical parameter that requires careful consideration and empirical determination. By understanding the factors that influence its solubility and by employing robust experimental protocols, researchers can ensure the reliability and reproducibility of their biotinylation-based assays. This guide provides the foundational knowledge and practical methodologies to empower scientists in optimizing their experimental conditions and achieving high-quality, consistent results.
N-Biotinyl Glycine: A Technical Guide for Researchers
CAS Number: 160390-90-9
This technical guide provides an in-depth overview of N-Biotinyl Glycine, a key reagent for researchers, scientists, and drug development professionals. This document outlines its chemical properties, reputable suppliers, and relevant, albeit general, experimental contexts, in the absence of specific literature on this compound itself.
Core Compound Specifications
This compound is a derivative of biotin (Vitamin H) and the amino acid glycine. Its structure facilitates its use as a biotinylation reagent, introducing the high-affinity biotin tag to molecules of interest for detection, purification, and various bioassays.
| Property | Value | Reference |
| CAS Number | 160390-90-9 | [1][2] |
| Molecular Formula | C₁₂H₁₉N₃O₄S | [1][2] |
| Molecular Weight | 301.36 g/mol | [1] |
| Alternate Name | [3aS-(3a-a,4b,6a-a)]-N-[5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]glycine | [2] |
| Storage Temperature | 4°C | [2] |
Commercial Suppliers
A number of reputable chemical suppliers provide this compound for research purposes. The following table summarizes some of the key suppliers.
| Supplier | Available Sizes | Grade |
| Santa Cruz Biotechnology | Contact for details | Research Grade |
| United States Biological | 50mg, 100mg, 250mg, 500mg, 1g | Highly Purified |
| ChemScene | Contact for details | Research Grade |
| MySkinRecipes | 100mg | 95% Purity |
Conceptual Experimental Protocols
General Protein Biotinylation via Amine Coupling
This protocol describes a conceptual workflow for labeling proteins with a biotin derivative that has a reactive group targeting primary amines (e.g., after converting the carboxylic acid of this compound to an NHS ester).
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Activated this compound (e.g., this compound NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the activated this compound in DMSO or DMF to a stock concentration of 10 mM.
-
Biotinylation Reaction: Add a calculated molar excess of the biotinylation reagent to the protein solution. A common starting point is a 10- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted biotinylation reagent.
-
Purification: Remove excess, unreacted biotin reagent by desalting chromatography or dialysis.
Conceptual Workflow for Protein Biotinylation
Caption: A generalized workflow for protein biotinylation.
Preferential N-terminal Biotinylation of Peptides
This conceptual protocol is adapted from methods designed to selectively label the N-terminal α-amino group of peptides by controlling the reaction pH.[3]
Materials:
-
Peptide dissolved in a non-amine containing buffer (e.g., 50 mM phosphate buffer, pH 6.5)
-
Activated this compound (e.g., this compound NHS ester)
-
Anhydrous DMSO or DMF
-
Method for purification (e.g., HPLC, dialysis, gel filtration)
Procedure:
-
Peptide Preparation: Dissolve 1-10 mg of the peptide in 1 mL of reaction buffer.
-
Biotinylation Reagent Preparation: Prepare a 10 mM stock solution of the activated biotin reagent in DMSO or DMF.
-
Biotinylation Reaction: Add a sufficient volume of the biotin reagent stock to achieve a 5-fold molar excess over the peptide.
-
Incubation: Incubate the reaction mixture at 4°C for 24 hours.[3]
-
Purification: Remove unreacted biotin and byproducts using an appropriate purification method based on the peptide's molecular weight.
Logical Flow for N-terminal Peptide Biotinylation
Caption: Decision and action flow for N-terminal biotinylation.
Potential Applications in Signaling Pathway Research
While no specific signaling pathways involving this compound have been documented, biotinylation in general is a powerful tool for studying cellular signaling. Biotinylated ligands can be used to identify and isolate cell surface receptors. Furthermore, glycine itself is a key neurotransmitter and has been shown to modulate signaling pathways.
Glycine acts as an inhibitory neurotransmitter, primarily in the spinal cord and brainstem, by activating glycine receptors (GlyRs), which are ligand-gated chloride channels.[4] In non-neuronal cells, glycine has been shown to have cytoprotective and modulatory effects.[4] For instance, in some cell types, GlyR activation leads to membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), leading to an influx of calcium and downstream cellular effects such as proliferation and migration.[4]
Additionally, glycine can influence major signaling cascades such as the mammalian target of rapamycin (mTOR) pathway and the mitogen-activated protein kinase (MAPK) pathway, particularly in the context of cellular stress and growth.[5]
A biotinylated form of glycine could potentially be used as a probe to study these glycine-related signaling events, for example, in receptor-ligand interaction studies or for the affinity-based purification of glycine-binding proteins.
Conceptual Glycine-Mediated Signaling
Caption: A simplified model of glycine receptor signaling.
References
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine stimulates protein synthesis and inhibits oxidative stress in pig small intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of N-Biotinyl Glycine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the theoretical molecular weight and key physicochemical properties of N-Biotinyl Glycine, a compound commonly utilized in proteomics research and other biotechnological applications.
Introduction to this compound
This compound is a biotinylation reagent that incorporates a glycine spacer, which can be useful in minimizing steric hindrance when labeling molecules. It is frequently employed in assays where the high-affinity interaction between biotin and avidin (or streptavidin) is used for detection, purification, or immobilization of proteins and other biomolecules. Understanding its fundamental physicochemical properties, starting with its molecular weight, is critical for accurate experimental design and data interpretation.
Physicochemical Data
The theoretical molecular weight of a compound is a fundamental constant derived from its molecular formula and the atomic masses of its constituent elements. This value is crucial for a variety of laboratory calculations, including molarity, mass-to-mole conversions, and mass spectrometry analysis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N₃O₄S | [1] |
| Theoretical Molecular Weight | 301.36 g/mol | [1] |
| CAS Number | 160390-90-9 | [1][2][3] |
| Density | 1.3 g/cm³ | |
| Boiling Point | 721.3°C at 760 mmHg | |
| Flash Point | 390°C |
Note: The theoretical molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (12 carbons, 19 hydrogens, 3 nitrogens, 4 oxygens, and 1 sulfur).
Conceptual Experimental Workflow: Protein Biotinylation
While the calculation of molecular weight does not involve an experimental protocol, this compound is frequently used in procedures such as protein biotinylation. The following section provides a generalized workflow for such an application.
Objective: To covalently label a target protein with a biotin moiety using this compound for subsequent detection or purification.
Methodology:
-
Reagent Preparation:
-
Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-8.0).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., dimethylformamide or dimethyl sulfoxide).
-
Prepare a fresh solution of a coupling agent, such as a carbodiimide (e.g., EDC), which will activate the carboxylic acid group of this compound for reaction with primary amines on the target protein.
-
-
Biotinylation Reaction:
-
Combine the target protein solution with the this compound and the coupling agent.
-
The molar ratio of the biotinylation reagent to the protein will need to be optimized to achieve the desired degree of labeling without compromising protein function.
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching reagent (e.g., Tris or glycine) that contains primary amines to react with any excess, unreacted this compound.
-
Remove the excess, unreacted biotinylation reagent and byproducts from the labeled protein sample using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Verification of Labeling:
-
Confirm the successful biotinylation of the target protein using an appropriate assay, such as a Western blot with a streptavidin-HRP conjugate or a dot blot.
-
The logical flow of this experimental process can be visualized in the diagram below.
A conceptual workflow for the biotinylation of a target protein.
References
Methodological & Application
Application Notes and Protocols for N-Biotinyl Glycine in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the selective purification of biomolecules from complex mixtures, leveraging specific, reversible binding interactions.[1] The interaction between biotin (Vitamin H) and avidin or streptavidin is one of the strongest non-covalent bonds known in biology, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, making it an ideal system for high-specificity capture of biotinylated molecules.[2][3]
N-Biotinyl Glycine is a water-soluble derivative of biotin that can be utilized in affinity chromatography systems. While proteins and other macromolecules can be "tagged" with biotin for capture on a streptavidin-functionalized resin, the exceptional stability of the biotin-streptavidin complex presents a significant challenge for the elution of the target molecule in its native, functional state.[4] Harsh, denaturing conditions are often required to break this interaction.[2]
These application notes detail the use of this compound primarily as a competitive eluent for the gentle recovery of biotinylated proteins from affinity resins. By providing a high concentration of a soluble biotin analogue, this compound can displace the immobilized biotinylated protein, allowing for its elution under non-denaturing conditions. This is particularly effective when using affinity matrices with a lower binding affinity for biotin, such as anti-biotin antibody resins.[5]
Principle of Competitive Elution
Competitive elution relies on the law of mass action. A high concentration of a soluble ligand (the competitor, in this case, this compound) is introduced to the affinity column. The competitor binds to the immobilized binding partner (e.g., anti-biotin antibody), shifting the equilibrium and causing the release of the previously bound, biotinylated protein of interest. This allows for the recovery of the target protein in its active form, which is often crucial for downstream applications in research and drug development.
Data Presentation: Comparison of Elution Methods
The choice of elution strategy is critical and depends on the nature of the affinity matrix and the requirements of the downstream application. The following table summarizes common elution methods for biotinylated proteins.
| Elution Method | Principle | Typical Reagents | Conditions | Protein State | Typical Recovery | Resin Reusability |
| Low-pH Elution | Disruption of ionic and hydrogen bonds between the binding partners.[6] | 0.1 M Glycine-HCl, pH 2.0-3.0[2][7] | Room Temperature | Often Denatured | Moderate to High | Possible with neutralization.[5] |
| Denaturing Competitive Elution | Competitive displacement combined with denaturation of streptavidin. | 25 mM Biotin, 0.4% SDS, 1% IGEPAL-CA630[8] | 95°C for 5 minutes[8] | Denatured | High (>90%) | Not recommended.[8] |
| Gentle Competitive Elution (with Anti-Biotin Antibody Resin) | Competitive displacement of the biotinylated protein with free biotin derivative. | 4 mg/mL (~13.3 mM) this compound, 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5[5][9] | Room Temperature, 30 min incubation[5][9] | Native/Functional | High (>85%)[4][9] | Yes, with mild acid wash.[5] |
Optimization of Gentle Competitive Elution with this compound
Studies using an anti-biotin antibody agarose have optimized the conditions for competitive elution with free biotin, which is directly applicable to this compound.
Effect of this compound Concentration on Elution Recovery
| This compound Concentration | Approximate Molarity | Elution Recovery (%) |
| 1 mg/mL | 3.3 mM | ~60% |
| 2 mg/mL | 6.6 mM | ~75% |
| 4 mg/mL | 13.3 mM | >85% |
| 8 mg/mL | 26.6 mM | ~90% |
| Data adapted from a study on competitive elution of biotin-BSA from anti-biotin antibody agarose.[5][9] The results indicate that a concentration of 4 mg/mL this compound provides optimal elution efficiency, with diminishing returns at higher concentrations.[5][9] |
Effect of pH on Elution Recovery with this compound
| pH of Elution Buffer | Elution Recovery (%) |
| 6.0 | ~40% |
| 7.0 | ~55% |
| 8.0 | ~70% |
| 8.5 | >85% |
| 9.0 | >85% |
| Data adapted from a study using 1 mg/mL free biotin for elution.[10] A pH of 8.5 was found to be optimal for maximizing protein recovery during competitive elution.[9][10] |
Experimental Workflows and Logical Relationships
Experimental Protocols
Protocol 1: Biotinylation of Protein of Interest
This protocol describes a general method for biotinylating a protein containing primary amines (lysine residues and the N-terminus) using an NHS-ester of biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for buffer exchange
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF to a concentration of 10 mM.
-
Add a 5 to 20-fold molar excess of the NHS-Biotin solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted biotin by passing the solution through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
The biotinylated protein is now ready for affinity purification.
Protocol 2: Affinity Purification with Low-pH (Glycine) Elution
This protocol is suitable for applications where protein denaturation is acceptable, such as Western blotting or mass spectrometry.
Materials:
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)
-
Elution Buffer (0.1 M Glycine-HCl, pH 2.8)[2]
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5)[2]
-
Biotinylated protein sample
Procedure:
-
Pack the streptavidin-agarose resin into a chromatography column and equilibrate with 5-10 column volumes of Binding/Wash Buffer.[11]
-
Apply the biotinylated protein sample to the column.
-
Wash the column with 20-30 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.[11]
-
Elute the bound protein by applying the Elution Buffer to the column. Collect fractions of 0.5-1.0 mL.
-
Immediately neutralize the eluted fractions by adding Neutralization Buffer (approximately 1/10th of the fraction volume).[2]
-
Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm or by SDS-PAGE).
Protocol 3: Gentle Competitive Elution Using this compound from Anti-Biotin Antibody Resin
This protocol is optimized for the recovery of functional, non-denatured biotinylated proteins.[5]
Materials:
-
Anti-biotin antibody agarose resin
-
Binding/Wash Buffer (PBST: PBS with 0.05% Tween-20, pH 7.4)
-
Elution Buffer (4 mg/mL this compound in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5)[5][9]
-
Biotinylated protein sample
Procedure:
-
Pack the anti-biotin antibody agarose resin into a column (e.g., 1 mL bed volume).
-
Equilibrate the column with 10 column volumes of Binding/Wash Buffer.[5]
-
Load the biotinylated protein sample onto the column.
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer until the absorbance at 280 nm returns to baseline.
-
Apply the Elution Buffer to the column. Stop the flow and incubate the resin with the Elution Buffer for 30 minutes at room temperature.[5][9]
-
Resume the flow and collect the eluted fractions.
-
Repeat the elution step 2-3 times to maximize recovery.[5]
-
Pool the fractions containing the purified protein. If necessary, remove the this compound by dialysis or buffer exchange.
-
Resin Regeneration: The resin can be regenerated by washing with a mild acid (e.g., 2% acetic acid) followed by re-equilibration with Binding/Wash Buffer.[5]
Conclusion
The use of this compound as a competitive eluent provides a valuable strategy for the purification of biotinylated proteins under non-denaturing conditions, particularly when paired with an anti-biotin antibody affinity matrix. This approach overcomes the primary limitation of the strong biotin-streptavidin interaction, enabling the recovery of functional proteins for sensitive downstream applications. For end-point analyses where protein denaturation is not a concern, traditional low-pH or heat-based elution methods from streptavidin resins remain effective options. The choice of protocol should be guided by the specific requirements of the experimental goals.
References
- 1. Efficient and versatile one-step affinity purification of in vivo biotinylated proteins: expression, characterization and structure analysis of recombinant human glutamate carboxypeptidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improved elution strategy and new monoclonal anti-biotin antibody for LC-MS/MS characterization of protein biotinylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ubpbio.com [ubpbio.com]
- 8. goldbio.com [goldbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Note: N-Biotinyl Glycine Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of biotin to proteins and peptides, a process known as biotinylation, is a cornerstone technique in life sciences research. This method is instrumental in studying protein-protein interactions, elucidating cellular signaling pathways, and identifying potential drug targets.[1] The high-affinity interaction between biotin and avidin or streptavidin allows for the efficient enrichment of biotinylated molecules from complex biological samples, making it an ideal tool for mass spectrometry (MS)-based proteomics.[1][2] N-Biotinyl Glycine is formed when the N-terminal glycine of a peptide or protein is labeled with a biotinylation reagent. This application note provides detailed protocols for the preparation of this compound-containing samples for mass spectrometry analysis, focusing on amine-reactive biotinylation strategies.
The protocols outlined below are designed to be adaptable for various research applications, from targeted protein interaction studies to large-scale proteomic profiling. By following these optimized procedures, researchers can achieve high-efficiency labeling and enrichment, leading to reliable and reproducible mass spectrometry results.
Data Presentation
Table 1: Optimization of Streptavidin Bead Enrichment Time
This table summarizes the effect of incubation time on the enrichment of biotinylated proteins. The data, based on dot blot assays, indicates that near-complete enrichment can be achieved within a few hours, challenging the conventional overnight incubation protocols.[3][4]
| Incubation Time (Hours) | Remaining Biotinylation Signal in Supernatant (%) |
| 0 | 100 |
| 1 | ~20 |
| 2 | ~5 |
| 4 | <1 |
| 8 (Overnight) | <1 |
Table 2: Comparison of Protein vs. Peptide-Level Enrichment Strategies
This table compares two common workflows for enriching biotinylated species. The choice between these strategies depends on the specific experimental goals, such as maximizing protein identifications or pinpointing specific biotinylation sites.[5]
| Feature | Protein-Level Enrichment | Peptide-Level Enrichment |
| Starting Material | Intact Proteins | Tryptic Peptides |
| Yeast Protein IDs | ~1500 | ~500 |
| Yeast Peptide IDs | ~6000 | ~2000 |
| Biotinylated Yeast Peptide IDs | ~500 | ~1500 |
| Non-specific Human Protein IDs | ~1000 | ~200 |
| Advantages | Higher number of protein identifications. | Higher number of identified biotinylation sites, lower non-specific binding. |
Table 3: Optimization of Trypsin Digestion for Biotinylated Proteins
This table shows the impact of digestion time and temperature on the efficiency of tryptic digestion of biotinylated proteins prior to mass spectrometry analysis.
| Digestion Condition | Total Protein IDs | Miscleavages (%) |
| 1 hour @ 47°C | ~3500 | ~15 |
| 4 hours @ 37°C | ~3600 | ~18 |
| Overnight @ 37°C | ~3700 | ~20 |
Experimental Protocols
Protocol 1: Preferential N-terminal Biotinylation of Peptides
This protocol is adapted for selectively labeling the N-terminal α-amino group of peptides, which is particularly useful for short peptides where labeling of internal lysine residues could interfere with function.[6]
Materials:
-
Peptide of interest
-
Reaction Buffer: 50 mM phosphate buffer, pH 6.5
-
NHS-LC-Biotin or other suitable NHS-ester of biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve 1-10 mg of the peptide in 1 mL of Reaction Buffer. If necessary, the peptide can be initially dissolved in a minimal amount of DMF or DMSO before dilution with the Reaction Buffer (final organic solvent concentration should be <20%).
-
Biotinylation Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-LC-Biotin in DMF or DMSO.
-
Biotinylation Reaction: Add a 5-fold molar excess of the 10 mM NHS-LC-Biotin stock solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at 4°C for 24 hours.
-
Purification: Remove unreacted biotinylation reagent and byproducts using a desalting column or reverse-phase HPLC.
-
Storage: Store the biotinylated peptide under conditions appropriate for the unmodified peptide.
Protocol 2: Biotinylation of Proteins
This protocol provides a general procedure for biotinylating proteins at primary amines (N-terminus and lysine residues).[7][8]
Materials:
-
Protein of interest
-
Amine-free Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Biotin-PEG5-NHS Ester or similar amine-reactive biotinylation reagent
-
Anhydrous DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve the Biotin-PEG5-NHS Ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[8][9] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess biotinylation reagent and byproducts by dialysis or using a desalting column.
Protocol 3: Enrichment of Biotinylated Proteins/Peptides using Streptavidin Beads
This protocol describes the capture of biotinylated molecules using streptavidin-conjugated magnetic beads.[8][10]
Materials:
-
Biotinylated protein or peptide sample
-
Streptavidin magnetic beads
-
Equilibration/Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer: 80% acetonitrile, 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in Equilibration/Wash Buffer. Place the tube on a magnetic stand to collect the beads and discard the supernatant. Repeat this wash step twice.
-
Binding: Add the biotinylated sample to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.[8][10]
-
Washing: Place the tube on the magnetic stand, discard the supernatant, and wash the beads three times with an excess of Equilibration/Wash Buffer to remove non-specifically bound molecules.
-
Elution: Add the Elution Buffer to the beads and incubate at room temperature for 5-10 minutes with vortexing. Place the tube on the magnetic stand and collect the supernatant containing the enriched biotinylated molecules.
Protocol 4: On-Bead Digestion of Enriched Proteins
This protocol is an alternative to elution and is often used in proximity labeling experiments to reduce sample complexity.[8]
Materials:
-
Streptavidin beads with bound biotinylated proteins
-
Digestion Buffer: 50 mM ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
Procedure:
-
Washing: After the final wash step in Protocol 3, resuspend the beads in Digestion Buffer.
-
Digestion: Add trypsin to the bead suspension and incubate overnight at 37°C with shaking. The biotinylated protein will be digested, while the biotinylated peptides may remain attached to the beads.
-
Peptide Collection: Centrifuge the sample and collect the supernatant which contains the non-biotinylated peptides. The biotinylated peptides can be subsequently eluted from the beads as described in Protocol 3.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Biotinylating Antibodies with N-Biotinyl Glycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the biotinylation of antibodies using N-hydroxysuccinimide (NHS) esters of biotin, a common method for attaching biotin to primary amines on proteins. Biotinylated antibodies are versatile tools in various immunoassays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry, as well as in affinity purification techniques.[1][2] The high-affinity interaction between biotin and streptavidin (or avidin) allows for significant signal amplification and robust detection.[1]
The protocol herein describes the chemical basis of the reaction, a step-by-step guide to the biotinylation process, methods for purifying the conjugated antibody, and techniques for quantifying the degree of biotinylation. Adherence to this protocol will enable researchers to produce consistently biotinylated antibodies for their specific applications.
Principle of the Reaction
The most common method for biotinylating antibodies involves the use of an N-hydroxysuccinimide (NHS) ester of biotin.[3][4] This reagent reacts with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of the antibody's polypeptide chains, to form stable amide bonds.[3][][6] The reaction is typically carried out in a buffer with a pH between 7.2 and 8.5 to ensure the primary amines are deprotonated and thus nucleophilic.[1][3][6]
Experimental Protocols
Materials and Reagents
-
Antibody to be biotinylated (in an amine-free buffer)
-
N-Biotinyl Glycine NHS ester (or other amine-reactive biotin derivative)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 7.2-8.5). Buffers containing primary amines such as Tris or glycine must be avoided during the conjugation step.[1][3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification system: Dialysis tubing, desalting columns (e.g., Sephadex G-25), or spin columns for buffer exchange.[3][7]
-
Storage Buffer: PBS with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide), pH 7.4.
Antibody Preparation
-
Buffer Exchange: The antibody solution must be free of any amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., sodium azide) as these will compete with the biotinylation reaction.[3][8] Dialyze the antibody against the Reaction Buffer overnight at 4°C or use a desalting column for rapid buffer exchange.[1][2]
-
Concentration Adjustment: Adjust the antibody concentration to 1-3 mg/mL in the Reaction Buffer.[1] Determine the antibody concentration by measuring the absorbance at 280 nm (A280). For a typical IgG, an A280 of 1.4 corresponds to a concentration of 1 mg/mL.[8]
Biotinylation Reaction
-
Prepare Biotin Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2][3]
-
Calculate Molar Ratio: The optimal molar ratio of biotin to antibody can vary depending on the antibody and its intended application, but a common starting point is a 20-fold molar excess of biotin.[1] The ratio may need to be optimized to achieve the desired degree of labeling without compromising antibody activity.[9]
-
Reaction Incubation: Slowly add the calculated amount of the biotin stock solution to the antibody solution while gently vortexing.[1][9] Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.[1][3][8]
Quenching the Reaction
-
Add Quenching Buffer: To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[9] This will consume any unreacted NHS-biotin.
-
Incubation: Incubate for an additional 30 minutes at room temperature.[3][9]
Purification of Biotinylated Antibody
-
Removal of Unreacted Biotin: It is crucial to remove the excess, unreacted biotin from the biotinylated antibody. This can be achieved through:
-
Dialysis: Dialyze the sample against PBS (pH 7.4) at 4°C with at least three buffer changes.[1]
-
Gel Filtration/Desalting Column: Use a desalting column (e.g., Sephadex G-25) to separate the larger biotinylated antibody from the smaller, unreacted biotin molecules.[3] This is a faster method than dialysis.[3]
-
Spin Columns: For smaller sample volumes, spin columns are a convenient option for buffer exchange and removal of small molecules.[10]
-
Storage of Biotinylated Antibody
-
Determine Concentration: Measure the concentration of the purified biotinylated antibody by absorbance at 280 nm.
-
Storage: Store the biotinylated antibody at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]
Data Presentation
Table 1: Recommended Molar Ratios of Biotin to Antibody
| Molar Excess of Biotin:Antibody | Expected Degree of Labeling (Biotin/Antibody) | Application Suitability |
| 5:1 - 10:1 | Low (1-3) | Applications sensitive to steric hindrance |
| 15:1 - 30:1 | Medium (4-8) | General immunoassays (ELISA, Western Blot, IHC)[1] |
| 50:1 and higher | High ( >8) | May risk antibody precipitation or loss of activity |
Table 2: Comparison of Purification Methods
| Method | Speed | Sample Volume | Efficiency of Small Molecule Removal |
| Dialysis | Slow | Large | High |
| Gel Filtration Column | Fast | Large | High |
| Spin Column | Fast | Small | High |
Quantification of Biotinylation
Determining the degree of biotinylation (the number of biotin molecules per antibody molecule) is essential for ensuring reproducibility.
HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method for quantifying biotin incorporation.[10][11] The assay is based on the displacement of HABA from avidin by the biotin in the sample, which leads to a decrease in absorbance at 500 nm.[11]
Protocol for HABA Assay:
-
Prepare a HABA/Avidin solution.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (Blank).
-
Add a known volume of the biotinylated antibody sample to the HABA/Avidin solution and mix.
-
After a brief incubation, measure the absorbance at 500 nm again.
-
Calculate the biotin concentration based on the change in absorbance, using a standard curve generated with known concentrations of free biotin.[11]
UV-Vis Spectrophotometry
Some commercially available biotinylation reagents contain a UV-traceable chromophore, allowing for the quantification of biotin incorporation by measuring the absorbance at specific wavelengths (e.g., 280 nm for the protein and 354 nm for the biotin label).[12][13]
Visualizations
Caption: Workflow for antibody biotinylation.
Caption: NHS ester reaction mechanism.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 3. dianova.com [dianova.com]
- 4. Labeling Antibodies with N-Hydroxysuccinimide-Long Chain (NHS-LC)-Biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. biomedres.us [biomedres.us]
- 8. drmr.com [drmr.com]
- 9. benchchem.com [benchchem.com]
- 10. mesoscale.com [mesoscale.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. interchim.fr [interchim.fr]
Application Notes: Utilizing N-Biotinyl Glycine in Competitive ELISA Protocols
Introduction
The enzyme-linked immunosorbent assay (ELISA) is a versatile and sensitive technique for detecting and quantifying a wide range of analytes. One common format, the competitive ELISA, is particularly well-suited for the detection of small molecules like glycine. This application note details the development of a competitive ELISA protocol that leverages the high affinity of the biotin-streptavidin interaction through the use of N-Biotinyl Glycine for enhanced signal detection and sensitivity.
In this assay, free glycine in a sample competes with a fixed amount of biotinylated glycine for binding to a limited number of anti-glycine antibody binding sites. The amount of biotinylated glycine bound to the antibody is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate, which catalyzes a colorimetric reaction. The intensity of the resulting color is inversely proportional to the concentration of glycine in the sample. This method offers a robust and quantitative approach for researchers in various fields, including neuroscience, metabolism, and drug development.
Principle of the Assay
This competitive ELISA is based on the competition between glycine in the sample and this compound for binding to a specific anti-glycine antibody. The microtiter plate is pre-coated with a capture antibody specific for glycine. When the sample and the this compound conjugate are added to the wells, they compete for binding to the immobilized antibody. After an incubation period, unbound reagents are washed away. Subsequently, a streptavidin-HRP conjugate is added, which binds to the biotinylated glycine captured by the antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a color change. The reaction is then stopped, and the optical density is measured. A standard curve is generated using known concentrations of glycine, and the concentration of glycine in the samples is determined by comparing their absorbance to the standard curve.[1][2][3][4]
Experimental Protocols
Materials Required but Not Supplied
-
Microplate reader capable of measuring absorbance at 450 nm.[2]
-
High-precision single and multi-channel pipettes and disposable tips.
-
Centrifuge.
-
Vortex mixer.
-
Absorbent paper.
-
Deionized or double-distilled water.
Reagent Preparation
-
Wash Buffer (1x): If supplied as a concentrate (e.g., 25x), dilute with deionized water to the final working concentration.
-
Standard Solutions: Reconstitute the lyophilized glycine standard with the provided Standard Diluent Buffer to create a stock solution. Perform serial dilutions of the stock solution with the Standard Diluent Buffer to generate a standard curve.[1]
-
Biotinylated-Conjugate (1x): If supplied as a concentrate (e.g., 100x), dilute with the Biotinylated-Conjugate Diluent to the final working concentration.
-
Streptavidin-HRP (1x): If supplied as a concentrate (e.g., 100x), dilute with the HRP Diluent to the final working concentration.
Assay Procedure
-
Plate Preparation: Determine the number of wells required for standards, samples, and a blank.
-
Standard and Sample Addition: Add 50 µL of each standard, sample, and blank (Standard Diluent) to the appropriate wells.[1][3]
-
Competitive Reaction: Immediately add 50 µL of the 1x Biotinylated-Conjugate to each well. Mix gently and cover the plate. Incubate for 1 hour at 37°C.[1][2]
-
Washing: Aspirate the liquid from each well. Add 200 µL of 1x Wash Buffer to each well and let it sit for 1-2 minutes. Aspirate the buffer and repeat the wash process two more times for a total of three washes.[1] After the final wash, invert the plate and blot it against clean absorbent paper.
-
Streptavidin-HRP Addition: Add 100 µL of 1x Streptavidin-HRP working solution to each well. Cover the plate and incubate for 1 hour at 37°C.[1][2]
-
Second Washing: Repeat the washing step as described in step 4, but for a total of five washes.[2]
-
Substrate Development: Add 90 µL of TMB Substrate Solution to each well. Cover the plate and incubate in the dark at 37°C for 15-30 minutes.[2][3]
-
Stopping the Reaction: Add 50 µL of Stop Reagent to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[1][2]
Data Presentation
Quantitative Assay Parameters
| Parameter | Value | Reference |
| Detection Range | 1.57 - 100 µg/mL | [4] |
| Sensitivity | < 0.55 µg/mL | [3] |
| Sample Volume | 50 µL | [1][3] |
| Incubation Time (Competitive) | 1 hour @ 37°C | [1][2] |
| Incubation Time (Streptavidin-HRP) | 1 hour @ 37°C | [1][2] |
| Incubation Time (TMB Substrate) | 15 - 30 minutes @ 37°C | [2][3] |
| Wavelength for Detection | 450 nm | [1][2] |
Standard Curve Preparation
| Standard Tube | Concentration | Dilution |
| Stock | 100 µg/mL | Reconstituted Standard |
| S1 | 100 µg/mL | Stock |
| S2 | 50 µg/mL | 0.5 mL of Stock + 0.5 mL Diluent |
| S3 | 25 µg/mL | 0.5 mL of S2 + 0.5 mL Diluent |
| S4 | 12.5 µg/mL | 0.5 mL of S3 + 0.5 mL Diluent |
| S5 | 6.25 µg/mL | 0.5 mL of S4 + 0.5 mL Diluent |
| S6 | 3.12 µg/mL | 0.5 mL of S5 + 0.5 mL Diluent |
| S7 | 1.56 µg/mL | 0.5 mL of S6 + 0.5 mL Diluent |
| Blank | 0 µg/mL | Standard Diluent |
Mandatory Visualizations
Caption: Workflow of the competitive ELISA for Glycine detection.
References
Application Notes and Protocols for Western Blot Detection of Proteins Labeled with N-Biotinyl Glycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the sensitive and specific detection of proteins labeled with N-Biotinyl Glycine using Western blotting. This powerful technique leverages the high-affinity interaction between biotin and streptavidin for robust protein analysis. Detailed protocols for protein biotinylation and subsequent immunodetection are provided, along with quantitative data and troubleshooting recommendations.
Core Principles
Biotinylation is the process of covalently attaching biotin to a protein. The resulting biotin-labeled protein can be detected with high sensitivity and specificity using streptavidin conjugated to a reporter enzyme, such as horseradish peroxidase (HRP).[1] The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, forming the basis for this highly sensitive detection method.[2]
This compound, which contains a primary amine, would typically be conjugated to a protein through a crosslinker, such as an N-hydroxysuccinimide (NHS) ester, that reacts with primary amines on the protein. This results in a stable amide bond, covalently linking the biotin moiety to the protein of interest.
There are two primary strategies for detecting biotinylated proteins in a Western blot experiment:
-
Direct Detection: This method is employed when the protein of interest has been directly labeled with biotin. Following protein transfer to a membrane, the blot is incubated with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) for detection.[1]
-
Indirect Detection: In this approach, an unlabeled target protein is first probed with a primary antibody that has been conjugated to biotin. Subsequently, a streptavidin-enzyme conjugate is used to detect the biotinylated primary antibody.[1]
A critical consideration is the potential for high background signals due to the presence of endogenous biotin-containing proteins in many cell and tissue lysates.[1]
Signaling Pathway and Detection Principle
The detection of this compound labeled proteins via Western blot relies on a multi-step process that culminates in the generation of a detectable signal.
Caption: Principle of chemiluminescent detection of biotinylated proteins.
Experimental Workflow
The overall workflow for the detection of this compound labeled proteins involves protein labeling, separation, transfer, and immunodetection.
Caption: Workflow for Western blot detection of biotinylated proteins.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key steps in the protocol. Optimization may be required for specific proteins and experimental setups.
Table 1: Protein Biotinylation Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations are generally more efficient for labeling.[2] |
| Molar Excess of Biotin Reagent | 10- to 20-fold | This is a starting point and should be optimized for the specific protein.[2] |
| Reaction pH | 7.0-8.5 | Optimal results for NHS-ester reactions are often obtained at pH 8.3.[2] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow the reaction.[2] |
| Reaction Time | 30-60 minutes at RT, 2 hours on ice | Incubation time can be adjusted to control the degree of labeling.[2] |
| Quenching Reagent | 1 M Tris-HCl or Glycine | Use a final concentration of 50-100 mM.[2] |
Table 2: Western Blot Detection Parameters
| Parameter | Recommended Dilution/Concentration | Notes |
| Streptavidin-HRP | 1:20,000 starting dilution | May require further optimization depending on the abundance of the target protein.[3] |
| Blocking Agent | 5% BSA in TBST | Avoid using non-fat dry milk as it contains endogenous biotin, which can cause high background.[4][5] |
| Primary Antibody (Indirect) | As per manufacturer's recommendation | |
| Secondary Antibody (Indirect) | As per manufacturer's recommendation |
Detailed Experimental Protocols
Protocol 1: Protein Labeling with an Amine-Reactive Biotin Reagent
This protocol provides a general guideline for the biotinylation of a protein using an N-hydroxysuccinimide (NHS) ester of biotin, which is a common method for labeling primary amines like those in this compound.
Materials:
-
Protein of interest
-
Amine-reactive biotinylation reagent (e.g., NHS-Biotin)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL.[2] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[2] If necessary, exchange the buffer using dialysis or a desalting column.
-
Biotin Reagent Preparation: Immediately before use, prepare a stock solution of the biotinylation reagent in DMF or DMSO.
-
Biotinylation Reaction: Add the calculated volume of the biotin reagent to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).[2] Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.[2]
-
Quenching the Reaction: To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM.[2] Incubate for 15-30 minutes at room temperature.
-
Purification of Biotinylated Protein: Remove the excess, unreacted biotin reagent and byproducts by dialysis against an appropriate buffer or by using a desalting column.[2]
-
Storage: Store the purified biotinylated protein under conditions that are optimal for the non-biotinylated protein.
Protocol 2: Western Blot Detection of Biotinylated Proteins
Materials:
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
X-ray film or digital imaging system
Procedure:
-
SDS-PAGE and Protein Transfer:
-
Separate the biotinylated protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.[7]
-
(Optional) After transfer, you can stain the membrane with Ponceau S to verify transfer efficiency.[8]
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[1] This step is crucial to prevent non-specific binding of the detection reagents.
-
-
Washing:
-
Wash the membrane three times for 5 minutes each with TBST.[6]
-
-
Streptavidin-HRP Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.[1]
-
-
Signal Detection:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Blocking agent is incompatible. | Do not use milk with an avidin-biotin system as it contains biotin. Use BSA or another suitable blocking agent.[4][5] |
| Insufficient washing. | Increase the number and duration of washing steps.[11] | |
| Streptavidin-HRP concentration is too high. | Optimize the concentration of Streptavidin-HRP.[11] | |
| Weak or No Signal | Inefficient protein biotinylation. | Optimize the biotinylation reaction conditions (e.g., molar excess of biotin reagent, pH, reaction time). |
| Insufficient amount of biotinylated protein loaded. | Increase the amount of protein loaded onto the gel.[12] | |
| Inefficient transfer of proteins. | Confirm transfer efficiency using Ponceau S staining.[8] | |
| Inactive Streptavidin-HRP or substrate. | Use fresh reagents and ensure proper storage. | |
| Non-specific Bands | Presence of endogenous biotinylated proteins. | Consider using avidin/biotin blocking steps before incubation with the biotinylated probe. |
| Contamination of samples or buffers. | Use fresh, filtered buffers and handle membranes with clean forceps.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. novopro.cn [novopro.cn]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
Application Notes and Protocols for N-Biotinyl Glycine in situ Hybridization for Tissue Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique that allows for the localization of specific nucleic acid sequences within the cellular and tissue context. Non-radioactive ISH methods have become the standard due to their safety, probe stability, and high resolution. Biotin-labeled probes are a cornerstone of non-radioactive ISH, leveraging the high-affinity interaction between biotin and streptavidin for detection. The choice of biotinylating reagent, particularly the nature of the spacer arm connecting biotin to the nucleic acid probe, can significantly impact the efficiency and sensitivity of the assay.
These application notes provide a detailed guide to the use of N-Biotinyl Glycine for the preparation of biotinylated nucleic acid probes and their application in in situ hybridization for tissue labeling. This compound offers a short, hydrophilic glycine spacer that can be advantageous in specific applications where steric hindrance is a concern and a compact label is desired.
Advantages of this compound for Probe Labeling
While longer spacer arms are often favored to reduce steric hindrance between the biotin molecule and the detection system, this compound provides a compact and hydrophilic linker with its own set of advantages:
-
Reduced Potential for Non-Specific Interactions: The short and simple glycine spacer may minimize non-specific binding that can sometimes be associated with longer, more complex linkers.
-
Cost-Effectiveness: As a smaller and simpler molecule, this compound can be a more economical choice for routine probe synthesis.
-
Versatility: It can be readily activated and conjugated to amino-modified oligonucleotides, making it suitable for a variety of probe types.
Data Presentation
The selection of a biotinylation reagent can influence the signal intensity in an in situ hybridization experiment. The following table provides a qualitative comparison of expected signal intensities based on the length of the spacer arm.
| Biotinylation Reagent | Spacer Arm Composition | Relative Spacer Length | Expected Signal Intensity | Notes |
| This compound | Glycine | Short | Good | The short, hydrophilic spacer minimizes the risk of non-specific binding. Signal may be slightly lower than with longer spacers in some contexts due to potential steric hindrance. |
| Biotin-X NHS Ester | Aminocaproic acid | Medium | Very Good | A commonly used spacer that provides a good balance between length and hydrophobicity, often resulting in strong signals. |
| Biotin-XX NHS Ester | Two aminocaproic acids | Long | Excellent | The extended spacer arm effectively reduces steric hindrance, often leading to the highest signal intensity, particularly with bulky detection complexes. |
Experimental Protocols
Protocol 1: Activation of this compound to this compound N-Hydroxysuccinimide Ester
This protocol describes the activation of the carboxyl group of this compound using dicyclohexylcarbodiimide (DCC) to form an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dry Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in dry DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Evaporate the DMF from the filtrate under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of ethyl acetate.
-
Precipitate the this compound-NHS ester by adding hexane.
-
Collect the precipitate by filtration and dry under vacuum.
-
Store the activated this compound-NHS ester desiccated at -20°C.
Protocol 2: Labeling of Amino-Modified Oligonucleotides with this compound-NHS Ester
This protocol details the conjugation of the activated this compound to an oligonucleotide that has been synthesized with a primary amine modification (e.g., at the 5' or 3' terminus).
Materials:
-
Amino-modified oligonucleotide
-
This compound-NHS ester
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Dissolve the this compound-NHS ester in a small amount of DMF or DMSO to a final concentration of 10-20 mg/mL immediately before use.
-
Add a 10- to 20-fold molar excess of the dissolved this compound-NHS ester to the oligonucleotide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
Purify the biotinylated oligonucleotide from the excess this compound-NHS ester and by-products using a size-exclusion chromatography column equilibrated with nuclease-free water or a suitable buffer (e.g., TE buffer).
-
Collect the fractions containing the labeled oligonucleotide. The efficiency of labeling can be assessed by methods such as a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
Quantify the concentration of the biotinylated probe using a spectrophotometer.
Protocol 3: In Situ Hybridization on Paraffin-Embedded Tissue Sections
This protocol provides a general workflow for performing in situ hybridization using the this compound labeled probe. Optimization of probe concentration, hybridization temperature, and washing stringency is recommended for each specific application.
Materials:
-
Paraffin-embedded tissue sections on coated slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Proteinase K
-
Hybridization buffer
-
This compound labeled probe
-
Stringent wash buffers (e.g., SSC buffers)
-
Blocking solution
-
Streptavidin-enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase or Streptavidin-Horseradish Peroxidase)
-
Chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP)
-
Counterstain (e.g., Nuclear Fast Red)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate through a graded series of ethanol washes and finally in distilled water.
-
-
Permeabilization:
-
Incubate slides with Proteinase K to increase probe accessibility. The concentration and incubation time should be optimized for the tissue type.
-
-
Hybridization:
-
Apply hybridization buffer containing the this compound labeled probe to the tissue section.
-
Cover with a coverslip and incubate in a humidified chamber at the optimized hybridization temperature overnight.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with SSC buffers at increasing temperatures to remove unbound and non-specifically bound probe.
-
-
Detection:
-
Block non-specific binding sites with a suitable blocking solution.
-
Incubate with a streptavidin-enzyme conjugate.
-
Wash to remove excess conjugate.
-
-
Visualization:
-
Add the appropriate chromogenic substrate and incubate until the desired color intensity is reached.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with a suitable nuclear stain.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Workflow for the synthesis of an this compound labeled probe.
Application Notes and Protocols for Covalent Labeling of Peptides with N-Biotinyl Glycine for Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of peptides with biotin is a fundamental technique for studying protein-protein interactions, identifying binding partners, and purifying protein complexes through pull-down assays. The high-affinity interaction between biotin and streptavidin provides a robust and versatile tool for isolating specific "bait-prey" complexes from complex biological mixtures. N-Biotinyl Glycine, particularly when activated as an N-hydroxysuccinimide (NHS) ester, offers a strategic approach for biotinylating peptides. This molecule incorporates a glycine spacer, which can enhance the accessibility of the biotin moiety for binding to streptavidin, especially when the biotin is attached at the sterically unhindered N-terminus of a peptide.
These application notes provide detailed protocols for the covalent labeling of peptides with this compound and their subsequent use in pull-down assays to identify and characterize interacting proteins.
Principle of the Reaction and Assay
The core of this methodology relies on two key principles:
-
Covalent Labeling: this compound activated with an NHS ester reacts efficiently with primary amines on a peptide.[1] Under controlled pH conditions, this reaction can be directed primarily to the N-terminal α-amino group, which has a lower pKa (around 8.9) compared to the ε-amino group of lysine residues (pKa ≈ 10.5).[2] By maintaining a reaction pH below the pKa of lysine's side chain, the N-terminus is more readily deprotonated and available for nucleophilic attack on the NHS ester, resulting in a stable amide bond.[2]
-
Affinity Purification (Pull-Down Assay): The biotinylated peptide (the "bait") is immobilized on streptavidin-coated beads.[3] These beads are then incubated with a cell lysate or other protein mixture containing potential binding partners (the "prey").[3] After a series of stringent washes to remove non-specific binders, the protein complexes are eluted from the beads and can be identified by downstream applications such as mass spectrometry or Western blotting.[4]
Data Presentation: Quantitative Parameters for Peptide Biotinylation and Pull-Down Assays
The following tables summarize key quantitative data and recommended parameters for successful peptide biotinylation and subsequent pull-down assays.
Table 1: Reaction Conditions for N-Terminal Peptide Biotinylation with this compound NHS Ester
| Parameter | Recommended Range | Notes |
| pH of Reaction Buffer | 6.5 - 7.5 | Favors selective labeling of the N-terminal α-amino group over lysine ε-amino groups.[2] |
| Molar Excess of Biotin Reagent | 5-fold to 20-fold over peptide | A higher excess may be needed for dilute peptide solutions.[5] Optimization may be required for each specific peptide. |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[6] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) with longer incubation times can minimize side reactions and protein degradation.[2] |
| Reaction Time | 1 - 24 hours | Dependent on temperature and reagent concentrations. Overnight incubation at 4°C is common.[2] |
| Quenching Reagent | 50 - 100 mM Tris or Glycine | Added to stop the reaction by consuming excess NHS-biotin reagent.[6] |
Table 2: Key Parameters for Biotin-Peptide Pull-Down Assays
| Parameter | Recommended Value/Range | Notes |
| Streptavidin Bead Slurry | 50 µL of 50% slurry per 50 µg of biotinylated peptide | This ratio can be optimized based on the binding capacity of the beads. |
| Incubation Time (Bait & Prey) | 1 - 3 hours to overnight | Longer incubation times at 4°C can enhance the capture of low-affinity interactors.[4] |
| Wash Buffer Salt Concentration | 150 - 300 mM NaCl or KCl | Higher salt concentrations increase the stringency of the washes to reduce non-specific binding.[7] |
| Detergent in Wash Buffer | 0.05% - 0.1% Tween-20 or Triton X-100 | Helps to minimize non-specific hydrophobic interactions.[4][7] |
| Number of Washes | 3 - 8 washes | Thorough washing is critical for reducing background signal.[4][7] |
| Elution Method | - High concentration of free biotin- Low pH (e.g., Glycine-HCl, pH 2.5-3.0)- SDS-PAGE sample buffer (denaturing) | The choice of elution method depends on the downstream application and the need to maintain protein activity.[4][8] |
Experimental Protocols
Protocol 1: Covalent Labeling of Peptides with this compound NHS Ester
This protocol describes the preferential labeling of the N-terminus of a peptide.
Materials:
-
Peptide of interest (lyophilized)
-
This compound N-hydroxysuccinimide (NHS) ester
-
Reaction Buffer: 50 mM sodium phosphate buffer, pH 7.2 (or other amine-free buffer)[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 7.5[6]
-
Purification system: Size-exclusion chromatography (e.g., desalting column) or reverse-phase HPLC[2]
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[6] Ensure the buffer is free of primary amines (e.g., Tris).
-
Biotin Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMF or DMSO.[1] The NHS ester is moisture-sensitive.
-
Biotinylation Reaction:
-
Calculate the volume of the biotin reagent stock solution needed to achieve a 5- to 20-fold molar excess relative to the peptide.
-
Slowly add the biotin reagent to the peptide solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[6] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts by passing the reaction mixture through a desalting column with a molecular weight cutoff appropriate for the peptide size.[2] Alternatively, for higher purity, use reverse-phase HPLC.
-
Verification (Optional): Confirm successful biotinylation by mass spectrometry. The mass of the biotinylated peptide will increase by the mass of the this compound moiety.[1]
Protocol 2: Pull-Down Assay with Biotinylated Peptide
This protocol outlines the procedure for capturing protein interaction partners using the N-terminally biotinylated peptide.
Materials:
-
Biotinylated peptide (from Protocol 1)
-
Streptavidin-coated magnetic or agarose beads
-
Cell lysate or protein mixture in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer: PBS or TBS with 150-300 mM NaCl and 0.05% Tween-20[7]
-
Elution Buffer (choose one based on downstream analysis):
-
Non-denaturing: Wash buffer containing 2-10 mM free biotin.
-
Denaturing: 1X SDS-PAGE loading buffer.
-
Low pH: 100 mM Glycine-HCl, pH 2.5-3.0.[4]
-
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads by vortexing.
-
Aliquot the desired amount of bead slurry into a microcentrifuge tube.
-
Wash the beads three times with Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at low speed (e.g., 1000 x g for 1 minute).
-
-
Immobilization of Biotinylated Peptide:
-
Resuspend the washed beads in Wash Buffer.
-
Add the biotinylated peptide to the bead suspension.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated peptide to bind to the streptavidin beads.
-
Wash the beads three times with Wash Buffer to remove any unbound peptide.
-
-
Binding of Prey Proteins:
-
Add the cell lysate or protein mixture to the beads with the immobilized peptide.
-
Incubate for 1-3 hours or overnight at 4°C with gentle rotation.[4]
-
-
Washing:
-
Separate the beads from the lysate.
-
Wash the beads 3-5 times with cold Wash Buffer.[7] These washes are critical for removing non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add the chosen Elution Buffer to the beads.
-
Incubate according to the buffer requirements (e.g., 5-10 minutes at 95-100°C for SDS-PAGE buffer, or 10-30 minutes at room temperature for competitive or low pH elution).
-
Separate the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE, silver staining, Western blotting, or mass spectrometry.[4]
Mandatory Visualizations
Chemical Reaction of this compound NHS Ester with a Peptide
Caption: Covalent labeling of a peptide with this compound NHS Ester.
Experimental Workflow for Peptide Biotinylation and Pull-Down Assay
Caption: Workflow for peptide biotinylation and subsequent pull-down assay.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | - Inactive NHS ester (hydrolyzed)- Amine-containing reaction buffer- Incorrect pH | - Prepare fresh NHS ester solution in anhydrous solvent.- Use an amine-free buffer (e.g., phosphate or bicarbonate).- Verify the pH of the reaction buffer. |
| High Background/Non-specific Binding in Pull-Down | - Insufficient washing- Inadequate blocking- Endogenous biotinylated proteins | - Increase the number and stringency of washes (higher salt, add detergent).- Pre-clear the lysate with unconjugated beads.- Block beads with BSA before adding the biotinylated peptide.[7] |
| No Prey Protein Detected | - Weak or transient interaction- Inefficient biotinylation- Steric hindrance from biotin label | - Optimize wash conditions to be less stringent.- Verify biotinylation by mass spectrometry.- Consider a longer spacer arm on the biotin reagent. |
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting incomplete biotinylation with N-Biotinyl Glycine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with incomplete protein biotinylation, with a specific clarification on the use of N-Biotinyl Glycine.
Frequently Asked Questions (FAQs)
Q1: I am trying to label my protein with this compound, but the reaction is failing or incomplete. What is going wrong?
A1: A common point of confusion is the role of this compound in biotinylation protocols. This compound itself is not a biotinylating reagent. It is a derivative of biotin that lacks a reactive chemical group necessary to form a stable, covalent bond with a protein. For successful protein labeling, you must use an "activated" biotin derivative. Glycine, which has a primary amine, is often used to quench or stop a biotinylation reaction after it has completed.[1][2][3]
Q2: What are the correct reagents for labeling primary amines on a protein?
A2: The most common and effective reagents for labeling primary amines (found on the side chain of lysine residues and the N-terminus of a polypeptide) are those containing an N-hydroxysuccinimide (NHS) ester.[4][5][6] These reagents, such as NHS-Biotin or the water-soluble version Sulfo-NHS-Biotin, react with primary amines in a specific pH range to form a stable amide bond.[4][6]
Q3: What are the most common causes of low efficiency in an NHS-ester biotinylation reaction?
A3: Low yield of biotinylated protein can be attributed to several factors:
-
Hydrolyzed Biotin Reagent : NHS esters are highly sensitive to moisture and can hydrolyze, rendering them inactive. Always use a fresh, anhydrous reagent and allow it to equilibrate to room temperature before opening to prevent condensation.[1]
-
Incorrect Buffer Composition : The presence of primary amines in the reaction buffer (e.g., Tris or glycine) will compete with your target protein for the biotin reagent, significantly reducing labeling efficiency.[1][2]
-
Suboptimal pH : The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5.[1][2] At lower pH values, the amine groups are protonated and less reactive.
-
Suboptimal Molar Ratio : An insufficient molar excess of the biotin reagent over the protein will result in a low degree of labeling. A 10- to 20-fold molar excess is a common starting point.[1][2]
-
Low Protein Concentration : Reactions are generally more efficient at higher protein concentrations, typically in the range of 1-10 mg/mL.[1][7]
Q4: My protein precipitated after adding the biotin reagent. What happened?
A4: Protein precipitation can occur for a few reasons:
-
Over-biotinylation : Attaching too many biotin molecules can alter the protein's solubility properties, leading to aggregation.[2][8] Try reducing the molar excess of the biotin reagent.
-
Solvent Effect : Many biotin reagents are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this solvent to your aqueous protein solution can cause the protein to precipitate. Keep the volume of the added biotin stock low.[2]
-
Protein Instability : The reaction conditions (e.g., pH, temperature) may be too harsh for your specific protein.[2]
Q5: How do I remove excess, unreacted biotin after the reaction is complete?
A5: It is critical to remove all free biotin before quantification and downstream applications, as it will interfere with assays like the HABA assay and compete for binding to streptavidin.[1][9][10] Common methods for removal include:
-
Dialysis : Dialyzing the sample against an appropriate buffer (like PBS) is a very effective method.[8]
-
Desalting Columns / Gel Filtration : These columns separate molecules based on size and are excellent for quickly removing small molecules like unreacted biotin from your larger protein.[1][9]
Experimental Workflows and Troubleshooting Logic
The following diagrams illustrate the standard workflow for a protein biotinylation experiment and a decision-making process for troubleshooting poor results.
Data Presentation: Reaction Parameters and Buffers
Success in biotinylation is highly dependent on the reaction conditions. The tables below summarize the key parameters.
Table 1: Recommended vs. Incompatible Buffers for NHS-Ester Biotinylation
| Buffer | Recommended | Reason if Incompatible |
| Phosphate-Buffered Saline (PBS) | Yes | Amine-free and maintains physiological pH. |
| HEPES | Yes | Good buffering capacity and is amine-free. |
| Bicarbonate/Carbonate | Yes | Useful for maintaining a slightly alkaline pH (8.0-8.5). |
| Tris-Buffered Saline (TBS) | No | Contains primary amines that compete with the target protein.[2] |
| Glycine Buffers | No | Contains primary amines that will react with the NHS ester.[2] |
| Ammonium Buffers | No | Contains primary amines that interfere with the reaction.[2] |
Table 2: Typical Reaction Parameters for NHS-Ester Biotinylation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient.[1] |
| Buffer pH | 7.2 - 8.5 | Optimal for the reaction with primary amines. The rate of reagent hydrolysis also increases at higher pH.[1][2] |
| Biotin:Protein Molar Ratio | 10:1 to 40:1 | Start with a 20:1 ratio and optimize as needed for your specific protein and desired degree of labeling.[1] |
| Incubation Temperature | Room Temp (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C are slower but can be beneficial for sensitive proteins.[1] |
| Incubation Time | 30 - 60 min (RT) or ≥ 2 hours (4°C) | Longer times may be required for lower temperatures or concentrations.[1] |
Experimental Protocols
Protocol: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[9] The principle is based on the displacement of HABA from an avidin-HABA complex by the biotin in your sample, which causes a measurable decrease in absorbance at 500 nm.[9][10] It is essential to remove all free biotin before performing this assay.[9][11]
Materials:
-
Biotinylated protein sample (with all free biotin removed)
-
HABA/Avidin premixed reagent or individual components
-
Spectrophotometer or microplate reader
-
Cuvettes or a 96-well microplate
Procedure (Cuvette Format):
-
Prepare HABA/Avidin Solution : Prepare the working solution according to the manufacturer's instructions.
-
Initial Absorbance Reading : Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. Measure and record the absorbance at 500 nm (A₅₀₀).[9][10] This is your A₅₀₀ HABA/Avidin reading.
-
Add Sample : Add 100 µL of your purified biotinylated protein sample to the cuvette. Mix gently but thoroughly.[9][10]
-
Final Absorbance Reading : Wait until the absorbance value stabilizes (usually within a few minutes) and record the final absorbance at 500 nm.[9] This is your A₅₀₀ HABA/Avidin/Biotin Sample reading.
Calculation of Moles of Biotin per Mole of Protein:
-
Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = (0.9 x A₅₀₀ HABA/Avidin) - A₅₀₀ HABA/Avidin/Biotin Sample Note: The 0.9 factor corrects for the 1.1x dilution of the HABA/Avidin solution.[10]
-
Calculate the concentration of biotin in the cuvette (M): Biotin Conc. (M) = ΔA₅₀₀ / ε Where ε is the molar extinction coefficient of the HABA/Avidin complex at 500 nm, typically ~34,000 M⁻¹cm⁻¹.
-
Calculate moles of biotin per mole of protein: (Moles Biotin / Mole Protein) = (Biotin Conc. (M) x V_total) / (Protein Conc. (M) x V_sample) Where V_total is the total volume in the cuvette (1 mL) and V_sample is the volume of your protein added (0.1 mL).
This calculation will give you the average number of biotin molecules attached to each of your protein molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biotinylation - Wikipedia [en.wikipedia.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Optimizing N-Biotinyl Glycine to Protein Molar Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the molar ratio of N-Biotinyl Glycine derivatives for successful protein biotinylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
A1: this compound itself is a biotin derivative that contains a terminal carboxylic acid group. This group is not reactive towards functional groups on proteins. To be used in protein labeling, the carboxylic acid must first be "activated" to create a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated form can then react efficiently with primary amines (-NH₂) on the protein, such as the side chain of lysine residues and the N-terminus, to form a stable amide bond.[1][2] Therefore, discussions about optimizing molar ratios typically refer to an activated form of this compound or other commercially available amine-reactive biotinylation reagents.
Q2: What is the optimal this compound derivative to protein molar ratio?
A2: The ideal molar ratio is empirical and must be determined for each specific protein and application.[3] However, a common starting point is a 10- to 20-fold molar excess of the biotin reagent over the protein.[4][5] The optimal ratio is influenced by protein concentration; for dilute protein solutions (≤ 2 mg/mL), a higher molar excess (≥20-fold) is often recommended to achieve sufficient labeling.[6][7] For more concentrated protein samples (2-10 mg/mL), a ≥12-fold molar excess may be a good starting point.[6] It is advisable to test a range of ratios (e.g., 5:1, 10:1, 20:1, 50:1) to find the optimal condition.[8]
Q3: Why is my biotinylation efficiency low?
A3: Low biotinylation efficiency is a common issue that can stem from several factors:
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the biotinylation reagent, quenching the reaction.[4][9] It is crucial to use amine-free buffers like PBS or HEPES.[4]
-
Hydrolyzed Biotin Reagent: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. Always use fresh reagent, allow it to equilibrate to room temperature before opening, and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][8]
-
Suboptimal pH: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[4][5] At a lower pH, the amine groups are protonated and less reactive.
-
Insufficient Molar Ratio: The molar excess of the biotin reagent may be too low, especially for dilute protein solutions.[8]
Q4: My protein has precipitated after the biotinylation reaction. What happened?
A4: Protein precipitation can occur for a few reasons:
-
Over-biotinylation: Excessive labeling can alter the protein's isoelectric point and solubility properties, leading to aggregation.[5][10] To resolve this, reduce the molar excess of the biotin reagent or shorten the reaction time.
-
High Concentration of Organic Solvent: Biotin reagents are often dissolved in organic solvents like DMSO or DMF. Adding too large a volume of this solvent to your aqueous protein solution can cause the protein to precipitate. Keep the final concentration of the organic solvent below 10%.[11]
Q5: How can I remove excess, unreacted biotin after the reaction?
A5: Removing excess, non-reacted biotin is critical to prevent interference in downstream applications.[12] Common methods include:
-
Size-Exclusion Chromatography / Desalting Columns: Spin columns or gravity-flow columns are highly effective for the rapid removal of small molecules from larger proteins.[4][13]
-
Dialysis: Dialyzing the sample against a large volume of buffer is a thorough method, often requiring several buffer changes over 24-48 hours.[4][13]
Q6: How do I determine the degree of biotinylation?
A6: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to quantify the number of biotin molecules incorporated per protein molecule.[4][14] The assay is based on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, which causes a measurable decrease in absorbance at 500 nm.[14][15] It is essential to remove all free biotin before performing this assay.[4]
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Starting Molar Ratios for Biotinylation
| Protein Concentration | Recommended Starting Molar Excess (Biotin:Protein) | Reference(s) |
| ≤ 2 mg/mL | ≥ 20-fold | [6][7] |
| 2 - 10 mg/mL | ≥ 12-fold | [6] |
| General Starting Range | 10:1 to 40:1 | [8][16] |
| Optimization Range | 5:1, 10:1, 20:1, 50:1 | [8] |
Table 2: Recommended Reaction Conditions for NHS-Ester Biotinylation
| Parameter | Recommended Range | Notes | Reference(s) |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient. | [4] |
| Buffer | PBS, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris, glycine). | [4][9] |
| pH | 7.2 - 8.5 | Optimal for the reaction with primary amines. | [4][5] |
| Incubation Temperature | Room Temp. or 4°C | Room temperature reactions are faster. | [4][6] |
| Incubation Time | 30 - 60 min (RT) or ≥ 2 hours (4°C) | Longer times may be needed for lower temperatures. | [4][6] |
Experimental Workflows and Signaling Pathways
Caption: Standard Protein Biotinylation Workflow.
Caption: Troubleshooting Decision Tree for Low Biotinylation Signal.
Caption: Reaction Principle of Amine-Reactive Biotinylation.
Detailed Experimental Protocols
Protocol 1: General Protein Biotinylation using an Amine-Reactive NHS-Ester
This protocol provides a starting point for biotinylating proteins using an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.5)[4]
-
Amine-reactive biotin reagent (e.g., NHS-LC-Biotin)
-
Anhydrous DMSO or DMF[7]
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)[12]
-
Desalting column or dialysis equipment for purification[4]
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If the current buffer contains primary amines (like Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.[17]
-
Prepare Biotin Stock Solution: Immediately before use, allow the vial of biotin reagent to equilibrate to room temperature to prevent condensation.[4] Dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[7][17] Do not store the stock solution.[11]
-
Calculate Molar Ratio: Determine the volume of the biotin stock solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess) relative to your protein.[4]
-
Biotinylation Reaction: While gently vortexing, slowly add the calculated volume of the biotin stock solution to the protein solution.[17]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[6][17]
-
Quench Reaction (Optional but Recommended): Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[12][17]
-
Purification: Remove the excess, unreacted biotin and byproducts by using a desalting column or by dialyzing the sample against PBS overnight at 4°C with at least three buffer changes.[17]
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol allows for the determination of the biotin-to-protein molar ratio after purification.
Materials:
-
Purified biotinylated protein sample
-
HABA/Avidin solution (available in commercial kits)
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm in a cuvette or microplate well. This is your baseline reading.
-
Add Sample: Add a known volume and concentration of your purified biotinylated protein sample to the cuvette and mix well.[4]
-
Measure Final Absorbance: Allow the reaction to proceed until the absorbance reading stabilizes. Measure the absorbance at 500 nm again.
-
Calculate Degree of Biotinylation: The decrease in absorbance is proportional to the amount of biotin in your sample. Use the calculations provided by the HABA assay kit manufacturer, which typically involve the change in absorbance and the molar extinction coefficient of the HABA-avidin complex, to determine the moles of biotin per mole of protein.[14][18]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.ie [fishersci.ie]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
- 18. HABA Calculator | Thermo Fisher Scientific - US [thermofisher.com]
how to reduce background in biotin-streptavidin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background in biotin-streptavidin assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in a biotin-streptavidin assay?
High background can originate from several sources, including non-specific binding of streptavidin or the biotinylated molecule to the solid phase, insufficient blocking, presence of endogenous biotin in samples, and issues with reagents like aggregates in the streptavidin-HRP conjugate.
Q2: How can I prevent non-specific binding of streptavidin?
Several strategies can be employed to minimize non-specific streptavidin binding. These include optimizing the blocking buffer, including detergents like Tween-20 in wash buffers, and ensuring the streptavidin conjugate is used at its optimal dilution. Additionally, pre-incubating the sample with a blocking agent can be beneficial.
Q3: What is the role of a blocking buffer and how do I choose the right one?
The blocking buffer is critical as it binds to all unsaturated sites on the solid phase (e.g., microplate wells), preventing the non-specific adsorption of the assay's subsequent components. The ideal blocking buffer should not interfere with the specific binding interactions of the assay. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercially available synthetic blockers. The choice of blocking buffer may require empirical testing to determine the most effective one for a specific assay system.
Q4: Can endogenous biotin in my samples cause high background?
Yes, endogenous biotin present in biological samples (e.g., serum, cell lysates) can be a significant source of background noise. This free biotin can bind to the streptavidin conjugate, leading to a false positive signal.
Q5: How can I mitigate interference from endogenous biotin?
To address endogenous biotin, you can use a biotin-blocking kit or pre-treat your samples with an excess of unlabeled streptavidin to saturate the endogenous biotin before adding the biotinylated detection antibody.
Troubleshooting Guides
Guide 1: Optimizing Blocking Conditions
High background is frequently caused by inadequate blocking of non-specific binding sites on the assay surface. This guide provides a systematic approach to optimizing your blocking protocol.
Experimental Protocol: Blocking Buffer Optimization
-
Prepare a variety of blocking buffers:
-
1% BSA in PBS
-
5% Non-fat dry milk in PBS
-
1% Casein in PBS
-
Commercially available synthetic blocking buffers.
-
-
Coat a microplate with your capture antibody or antigen as per your standard protocol.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of each prepared blocking buffer to different sets of wells. Include a "no blocking" control.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the plate as in step 3.
-
Proceed with the remaining steps of your assay (without the specific analyte) to assess the background signal generated by each blocking buffer.
-
Measure the signal and select the blocking buffer that provides the lowest background without significantly affecting the specific signal (which should be tested in parallel).
Data Presentation: Comparison of Blocking Buffers
| Blocking Buffer | Background Signal (OD) | Signal-to-Noise Ratio |
| No Blocking | 0.850 | 1.2 |
| 1% BSA in PBS | 0.150 | 8.0 |
| 5% Non-fat Dry Milk in PBS | 0.200 | 6.5 |
| 1% Casein in PBS | 0.180 | 7.2 |
| Commercial Blocker A | 0.120 | 9.5 |
Note: Data are hypothetical and for illustrative purposes.
Logical Relationship: Blocking Optimization Workflow
Caption: Workflow for optimizing blocking buffer conditions.
Guide 2: Titration of Streptavidin Conjugate
Using an excessive concentration of the streptavidin conjugate can lead to high background due to non-specific binding. Titrating the conjugate is crucial to find the optimal concentration that maximizes the signal-to-noise ratio.
Experimental Protocol: Streptavidin Conjugate Titration
-
Prepare a series of dilutions of the streptavidin conjugate (e.g., 1:1000, 1:2000, 1:5000, 1:10000, 1:20000) in your assay diluent.
-
Run your standard assay with a known positive control (high analyte concentration) and a negative control (zero analyte).
-
For each control group, test the different dilutions of the streptavidin conjugate.
-
Incubate and wash according to your standard protocol.
-
Add substrate and measure the signal.
-
Calculate the signal-to-noise ratio for each dilution by dividing the signal of the positive control by the signal of the negative control.
-
Select the dilution that gives the highest signal-to-noise ratio.
Data Presentation: Streptavidin Conjugate Titration
| Streptavidin Dilution | Positive Control Signal (OD) | Negative Control Signal (OD) | Signal-to-Noise Ratio |
| 1:1000 | 2.500 | 0.500 | 5.0 |
| 1:2000 | 2.200 | 0.250 | 8.8 |
| 1:5000 | 1.800 | 0.100 | 18.0 |
| 1:10000 | 1.200 | 0.080 | 15.0 |
| 1:20000 | 0.700 | 0.060 | 11.7 |
Note: Data are hypothetical and for illustrative purposes.
Experimental Workflow: Conjugate Titration
Caption: Experimental workflow for streptavidin conjugate titration.
Guide 3: Addressing Endogenous Biotin
The presence of free biotin in biological samples can cause significant background. This guide provides a workflow to diagnose and mitigate this issue.
Signaling Pathway: Endogenous Biotin Interference
Caption: Interference pathway of endogenous biotin.
N-Biotinyl Glycine reaction condition optimization (pH, temp)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Biotinyl Glycine, focusing on the optimization of reaction pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common method for synthesizing this compound is the reaction of an activated biotin derivative, typically Biotin-N-hydroxysuccinimide ester (Biotin-NHS), with the primary amine of glycine. This is a nucleophilic acyl substitution reaction where the amino group of glycine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][2]
Q2: What is the optimal pH for the reaction between Biotin-NHS and glycine?
The optimal pH for the reaction of an NHS ester with a primary amine, such as the one on glycine, is between 7.2 and 8.5.[3] While the reaction rate increases with pH, the rate of hydrolysis of the Biotin-NHS ester also increases at higher pH values, which can reduce the overall yield.[4][5] Maintaining a stable pH within this range is critical for successful synthesis.
Q3: How does temperature affect the synthesis of this compound?
The reaction can be performed at temperatures ranging from 4°C to room temperature (approximately 25°C).[4]
-
Room Temperature (RT): A higher temperature increases the reaction rate, allowing for shorter incubation times (e.g., 30-60 minutes).[6]
-
4°C (on ice): A lower temperature slows down the reaction but can be beneficial for overnight incubations, minimizing potential side reactions and degradation of reactants.[7]
Q4: Which buffers are suitable for this reaction?
It is crucial to use a buffer that is free of primary amines.[3] Suitable buffers include Phosphate-Buffered Saline (PBS) or HEPES at a pH between 7.2 and 8.5.[3] Buffers containing primary amines, such as Tris or even excess glycine, will compete with the intended reaction, thereby reducing the yield of this compound.[1]
Q5: How can I purify the final this compound product?
Due to the small size of this compound, purification methods commonly used for proteins, such as dialysis or standard desalting columns, may not be effective. The crude product is often purified by washing and recrystallization.[2] After the reaction, the solvent is typically removed under vacuum, and the residue is washed with water to remove unreacted glycine and other water-soluble byproducts.[2] Further purification can be achieved by recrystallization from a suitable solvent system, which may need to be determined empirically.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
Glycine
-
(+)-Biotin N-hydroxysuccinimide ester (Biotin-NHS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Deionized water
Procedure:
-
Prepare Glycine Solution: Dissolve glycine (1.1 equivalents) in deionized water.
-
Prepare Biotin-NHS Solution: In a separate flask, dissolve Biotin-NHS (1.0 equivalent) in anhydrous DMF.
-
Reaction Initiation: Add the Biotin-NHS solution dropwise to the glycine solution over approximately 5 minutes with continuous stirring.
-
pH Adjustment: Add triethylamine (2.0 equivalents) to the reaction mixture to raise the pH and facilitate the reaction.
-
Incubation: Stir the reaction mixture at room temperature for 16 hours (or optimize for a shorter duration at a slightly elevated temperature).
-
Solvent Removal: Remove the solvent from the reaction mixture under high vacuum.
-
Purification: Wash the crude residue with water to remove unreacted glycine, triethylamine salts, and other water-soluble impurities. The final product, this compound, can be further purified by recrystallization.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Synthesis
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases reaction rate but also hydrolysis of Biotin-NHS.[3][5] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures require longer incubation times.[4] |
| Incubation Time | 1 - 16 hours | Dependent on temperature and reactant concentrations. |
| Solvent | DMF/Water mixture | Biotin-NHS is dissolved in DMF, while glycine is in water.[2] |
| Base | Triethylamine (TEA) | Used to achieve the optimal reaction pH.[2] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Hydrolyzed Biotin-NHS: The reagent is moisture-sensitive and can become inactive if not stored and handled properly. | Use a fresh vial of Biotin-NHS. Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[3] |
| Incorrect pH: The reaction is inefficient at acidic pH where the amine group of glycine is protonated. | Ensure the reaction pH is between 7.2 and 8.5 using a suitable amine-free buffer and base (e.g., TEA).[3] | |
| Presence of Competing Amines: Buffers like Tris or excess glycine can react with Biotin-NHS. | Use an amine-free buffer such as PBS or HEPES.[1] | |
| Difficulty in Purification | Product is an oil or difficult to crystallize: Impurities can inhibit crystallization. | Ensure complete removal of DMF and triethylamine. Wash the crude product thoroughly with water. Attempt recrystallization from different solvent systems. |
| Product remains contaminated with starting materials: Inefficient washing or crystallization. | Increase the volume and number of water washes. For recrystallization, ensure slow cooling to promote the formation of pure crystals. | |
| Inconsistent Results | Variable Reagent Activity: The activity of Biotin-NHS can degrade over time, especially if exposed to moisture. | Aliquot the Biotin-NHS reagent upon receipt and store it desiccated at -20°C. Use a fresh aliquot for each reaction. |
| Inaccurate pH control: Fluctuations in pH during the reaction can affect the yield. | Use a reliable buffer system and monitor the pH throughout the reaction, adjusting as necessary. |
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Team:LMU-TUM Munich/Linkerchemistry - 2016.igem.org [2016.igem.org]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
common issues with cell surface biotinylation and how to solve them
Welcome to the technical support center for cell surface biotinylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments for reliable and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is the primary goal of cell surface biotinylation?
Cell surface biotinylation is a technique used to label proteins located on the outer surface of a cell.[1] This method is instrumental in the isolation, identification, and quantification of these surface proteins, enabling researchers to study protein localization, trafficking, and interactions with the extracellular environment.[1]
Q2: How does the cell surface biotinylation process work?
The methodology involves three principal steps:
-
Labeling: A biotin reagent that is unable to permeate the cell membrane, such as Sulfo-NHS-SS-Biotin, is used to covalently attach biotin to proteins on the cell surface.[1][2]
-
Isolation: Following the labeling process, the cells are lysed, and the biotin-tagged proteins are captured using avidin or streptavidin beads, which exhibit a high affinity for biotin.[1]
-
Analysis: The isolated proteins are then ready for analysis through techniques like Western blotting or mass spectrometry.[1][3]
Q3: What are the essential reagents for a cell surface biotinylation experiment?
The key reagents include:
-
Biotinylation Reagent: A membrane-impermeable biotin derivative, like Sulfo-NHS-SS-Biotin, is critical to ensure that only cell surface proteins are labeled.[1][2]
-
Quenching Solution: A solution containing primary amines, such as glycine or Tris, is necessary to halt the biotinylation reaction by neutralizing any excess biotin reagent.[1][4]
-
Lysis Buffer: This buffer is used to disrupt the cell membrane and solubilize the proteins for subsequent isolation.[1]
-
Streptavidin/NeutrAvidin Beads: These beads are utilized to capture the biotinylated proteins from the cell lysate.[1]
Q4: Why is the biotinylation reaction typically performed at low temperatures (on ice or at 4°C)?
Incubating at a low temperature is crucial to inhibit metabolic processes like endocytosis, which could lead to the internalization of the biotinylation reagent.[4] By maintaining the cells on ice or at 4°C, you can ensure that only proteins exposed on the cell surface are labeled, providing a more accurate snapshot of the surface proteome.[4] For some cell lines, a 4°C incubation is also preferable to maintain cell adherence in PBS.[3][4]
Q5: What is the optimal concentration of the biotinylation reagent?
The concentration of the biotinylation reagent is a key parameter that requires optimization. A commonly used starting concentration for Sulfo-NHS-SS-Biotin is 0.5 mg/mL.[4] However, the optimal concentration can range from 0.1 to 2.5 mg/mL depending on the specific protocol and cell type.[4] It is advisable to begin with a standard recommended concentration and then titrate it to find the ideal balance between efficient labeling and minimal cell toxicity for your specific experiment.[4]
Q6: How is the biotinylation reaction stopped?
The biotinylation reaction is typically terminated by adding a quenching solution. This solution contains a compound with free amine groups, such as glycine or Tris, which reacts with and neutralizes any excess biotinylation reagent.[1][4] This quenching step is vital to prevent non-specific labeling during the subsequent cell lysis and protein extraction stages.[2][4]
Troubleshooting Guide
This guide addresses common issues encountered during cell surface biotinylation experiments, providing potential causes and suggested solutions.
Issue 1: Low Yield of Biotinylated Proteins
A low yield of your target protein after pulldown can be a significant roadblock. Here’s how to troubleshoot this issue:
| Possible Cause | Suggested Solution |
| Inefficient Biotinylation Reaction | Optimize incubation time by performing a time-course experiment (e.g., 15, 30, 45, 60 minutes).[4] Titrate the concentration of the biotinylation reagent to find the optimal level.[4] Ensure the biotin reagent is fresh and properly stored. |
| Suboptimal Cell Confluency | Ensure cells are at an optimal confluency, typically 80-90%, before starting the experiment.[4] |
| Poor Protein Solubilization | Use a lysis buffer with appropriate detergents (e.g., NP-40, Triton X-100). Consider increasing the incubation time with the lysis buffer to ensure complete membrane lysis.[4] |
| Low Abundance of Target Protein | Increase the amount of starting cell material or lysate.[1] |
| Inefficient Pulldown of Biotinylated Proteins | Check that the streptavidin/neutravidin beads are not expired and have sufficient binding capacity. Optimize the incubation time of the lysate with the beads.[1] |
| Inefficient Elution | Ensure the elution buffer is effective. Common methods include boiling in SDS-PAGE sample buffer or competitive elution with free biotin.[1] |
Issue 2: High Background Signal on Western Blot
A high background can obscure your specific protein bands, making data interpretation difficult.
| Possible Cause | Suggested Solution |
| Labeling of Intracellular Proteins | Compromised Cell Membrane Integrity: Handle cells gently throughout the procedure. Ensure all washes and incubations are performed with ice-cold buffers.[4] Check cell viability before the experiment; dead or dying cells have leaky membranes.[2] Internalization of Biotin Reagent: Perform the biotinylation reaction on ice or at 4°C to minimize endocytosis.[4] Reduce the incubation time if necessary.[4] Insufficient Quenching: Ensure the quenching solution is added promptly after the biotinylation step and that the concentration of the quenching agent is sufficient.[4] |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with beads that do not have streptavidin before adding the streptavidin beads.[4] Increase the number and duration of washes after the pull-down step.[4] |
| Endogenous Biotinylated Proteins | Some intracellular proteins are naturally biotinylated. Include a control sample of non-biotinylated cells to distinguish between experimentally labeled and endogenously biotinylated proteins.[4] |
| Insufficient Blocking | Optimize the blocking buffer by testing different agents (e.g., BSA, non-fat dry milk, though milk should be avoided in biotin-streptavidin systems due to endogenous biotin).[5][6] Increase the blocking time and/or concentration.[5] |
| Excessive Antibody or Streptavidin Concentration | Titrate the concentrations of the primary antibody, biotinylated secondary antibody, and streptavidin-HRP conjugate to find the optimal balance between signal and background.[6] |
Experimental Protocols
Standard Protocol for Cell Surface Biotinylation
This protocol provides a general workflow for the biotinylation of cell surface proteins.
-
Cell Preparation:
-
Biotinylation Reaction:
-
Quenching:
-
Cell Lysis:
-
Protein Isolation:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant to a new tube.
-
Add streptavidin-conjugated beads to the supernatant and incubate for 2-4 hours or overnight at 4°C with gentle rotation to capture the biotinylated proteins.[4]
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[1]
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol.[4]
-
Visualizations
References
Technical Support Center: Improving Elution of Biotinylated Proteins from Avidin Beads
Welcome to the Technical Support Center for optimizing the elution of biotinylated proteins from avidin and streptavidin affinity resins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the recovery of their target proteins. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during the elution process.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to elute my biotinylated protein from avidin/streptavidin beads?
The bond between biotin and avidin (or streptavidin) is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This extremely high affinity makes the interaction nearly irreversible under physiological conditions. Consequently, harsh, denaturing conditions are often required to disrupt this bond and release the biotinylated protein.[3][4]
Q2: What is the difference between using avidin and streptavidin?
Avidin, found in egg whites, is a glycoprotein with a high isoelectric point (pI ≈ 10.5), which can lead to non-specific binding with negatively charged molecules in a sample.[5] Streptavidin, isolated from Streptomyces avidinii, is not glycosylated and has a near-neutral pI, which generally results in lower non-specific binding.[1][6] While avidin has a slightly higher affinity for free biotin, streptavidin often shows a better binding capacity for biotinylated molecules, making it a popular choice for many applications.[7]
Q3: Can I reuse my avidin/streptavidin beads after elution?
Reusability of the beads depends on the elution method used. Harsh denaturing conditions, such as boiling in SDS-PAGE sample buffer or using 8 M guanidine-HCl, can irreversibly denature the avidin/streptavidin on the beads, preventing their reuse.[2] Milder elution methods, such as competitive elution with free biotin, may allow for the regeneration and reuse of the beads, although their binding capacity may decrease over time.
Q4: What are the main strategies for eluting biotinylated proteins?
There are three primary strategies for eluting biotinylated proteins from avidin/streptavidin beads:
-
Denaturing Elution: This involves using harsh conditions like low pH, high concentrations of chaotropic agents (e.g., guanidine-HCl), or detergents (e.g., SDS) with heat to disrupt the avidin-biotin interaction. These methods are highly effective but will denature the eluted protein.[8][9]
-
Non-Denaturing (Competitive) Elution: This approach uses a high concentration of free biotin to compete with the biotinylated protein for binding to avidin. This method can preserve the protein's native structure and function but is often less efficient and may require significant optimization.[3][10]
-
Cleavable Linkers: This strategy involves using a biotinylation reagent that contains a cleavable spacer arm between the biotin and the reactive group. The protein can then be released under specific, mild conditions that break the linker without disrupting the avidin-biotin bond.[11][12]
Troubleshooting Guides
Issue 1: Low or No Yield of Eluted Protein
| Possible Cause | Troubleshooting Steps |
| Inefficient Elution | The elution conditions may not be strong enough to disrupt the avidin-biotin interaction. Solution: Switch to a harsher elution method if protein activity is not a concern. For competitive elution, optimize the concentration of free biotin, pH, and incubation time. One study found that 4 mg/ml biotin at pH 8.5 with a 30-minute incubation significantly improved recovery.[10][13][14] |
| Protein Degradation | The protein may be degrading during the elution process, especially if harsh conditions are used. Solution: Add protease inhibitors to your buffers.[15] |
| Protein Precipitation | The eluted protein may be precipitating on the beads or in the elution buffer. Solution: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the elution buffer to improve solubility.[11] |
| Inefficient Binding | The biotin tag on the protein may be sterically hindered, or the binding capacity of the beads may have been exceeded. Solution: Ensure proper protein folding to expose the biotin tag. Use a sufficient amount of avidin/streptavidin beads for the amount of biotinylated protein.[11] |
Issue 2: High Background of Non-Specific Proteins in the Eluate
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | Non-specifically bound proteins may not have been adequately removed before elution. Solution: Increase the number and volume of wash steps. Increase the stringency of the wash buffers by adding salts (e.g., up to 1 M KCl), detergents, or low concentrations of denaturants.[15] |
| Non-Specific Binding to Beads | The beads themselves may be binding non-specifically to other proteins in the lysate. Solution: Pre-clear the lysate by incubating it with beads that have not been conjugated with avidin/streptavidin. Consider using streptavidin instead of avidin due to its lower non-specific binding properties.[6] |
| Endogenous Biotinylated Proteins | Cell lysates naturally contain endogenously biotinylated proteins (e.g., carboxylases). Solution: Run a control experiment with a lysate that has not been subjected to biotinylation to identify these proteins.[15] |
Issue 3: Contamination of Eluate with Avidin/Streptavidin
| Possible Cause | Troubleshooting Steps |
| Harsh Elution Conditions | Harsh elution conditions can cause the avidin or streptavidin to leach from the beads. Solution: If possible, switch to a milder elution method. An optimized method using 0.4% SDS and 1% IGEPAL-CA630 with 25 mM biotin and heating at 95°C for 5 minutes was shown to elute biotinylated proteins without significant streptavidin contamination.[8][16] |
| On-Bead Digestion | Proteolytic digestion of the protein directly on the beads can lead to the co-elution of avidin/streptavidin peptides.[16] Solution: Consider using a cleavable linker system to release the protein before digestion. |
Data Presentation: Comparison of Elution Methods
The following table summarizes various elution methods with their typical reagents, conditions, and reported efficiencies.
| Elution Method | Principle | Typical Reagents & Conditions | Reported Elution Efficiency | Reference(s) |
| Denaturing | Disruption of avidin-biotin interaction | 8 M Guanidine-HCl, pH 1.5 | High | [2][8][17] |
| 0.1 M Glycine-HCl, pH 2.0-2.8 | Variable | [8][9] | ||
| 10 mM EDTA, 95% Formamide, 90°C for 10 min | ~96.8% (for free biotin) | [18] | ||
| 1X SDS-PAGE sample buffer, 95-100°C for 5 min | High | |||
| Competitive | Displacement by free biotin | 25 mM Biotin, 0.4% SDS, 95°C for 5 min | Effective, dependent on detergent concentrations during binding | [4][16] |
| 4 mg/ml (~16.4 mM) Biotin, pH 8.5, 30 min incubation at RT | >85% | [3][10][13][14][19] | ||
| Cleavable Linker | Linker cleavage | Hydrazine solution (for hydrazine-sensitive linkers) | Mild and efficient | [11] |
| Reducing agents (e.g., DTT) for disulfide linkers | Mild and efficient | |||
| Acid (e.g., 10% formic acid) for acid-labile linkers | Efficient under mild acidic conditions | [20][21] |
Experimental Protocols
Protocol 1: Denaturing Elution with Guanidine-HCl
This protocol is suitable for applications where protein function is not required post-elution, such as Western blotting or mass spectrometry.
-
Binding: Incubate your biotinylated protein sample with equilibrated avidin/streptavidin beads for 1-2 hours at room temperature with gentle rotation.
-
Washing:
-
Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads three times with 1 mL of a suitable wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add 2-5 bead volumes of elution buffer (8 M Guanidine-HCl, pH 1.5) to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle mixing.
-
Centrifuge to pellet the beads and carefully collect the supernatant containing the eluted protein.
-
For some downstream applications, immediate buffer exchange or dialysis will be necessary to remove the guanidine-HCl.
-
Protocol 2: Non-Denaturing Competitive Elution with Free Biotin
This protocol aims to preserve the native structure and function of the eluted protein.
-
Binding and Washing: Follow steps 1 and 2 from Protocol 1.
-
Elution:
-
After the final wash, remove all residual buffer.
-
Prepare the elution buffer: 4 mg/ml free biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5.[3]
-
Add 2-5 bead volumes of the elution buffer to the beads.
-
Incubate for 30 minutes at room temperature with gentle rotation.[10][13]
-
Centrifuge to pellet the beads and collect the supernatant.
-
Repeat the elution step 1-2 more times and pool the eluates for maximal recovery.
-
Protocol 3: Elution using a Cleavable Linker (Example: Disulfide Linker)
This protocol is for proteins biotinylated with a reagent containing a disulfide bond in the spacer arm.
-
Binding and Washing: Follow steps 1 and 2 from Protocol 1.
-
Elution:
-
After the final wash, remove all residual buffer.
-
Prepare an elution buffer containing a reducing agent (e.g., 50 mM DTT in PBS, pH 8.0).
-
Add 2-5 bead volumes of the elution buffer to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted protein, now free of the biotin tag.
-
Visualizations
Caption: Overview of elution strategies for biotinylated proteins.
Caption: Troubleshooting workflow for low protein elution yield.
References
- 1. Streptavidin - Wikipedia [en.wikipedia.org]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocare.net [biocare.net]
- 6. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 7. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 8. goldbio.com [goldbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. benchchem.com [benchchem.com]
- 16. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Streptavidin Elution Buffer [gbiosciences.com]
- 18. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 19. A simple method for non-denaturing purification of biotin-tagged proteins through competitive elution with free biotin | CoLab [colab.ws]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Western Blot with Biotinylated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background issues in Western blot experiments involving biotinylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background when using biotinylated proteins in a Western blot?
High background in Western blots with biotinylated proteins can manifest as a general haze across the membrane or as non-specific bands. The primary causes include:
-
Insufficient Blocking: If the membrane is not adequately blocked, the streptavidin-enzyme conjugate can bind non-specifically to open sites on the membrane.[1][2]
-
High Concentration of Streptavidin-HRP: An excessive concentration of the streptavidin-horseradish peroxidase (HRP) conjugate can lead to increased non-specific binding.[3]
-
Inadequate Washing: Insufficient washing steps can fail to remove unbound streptavidin-HRP, leading to a high background signal.
-
Presence of Endogenous Biotin: Many cell and tissue lysates naturally contain biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin-HRP, resulting in non-specific bands.[4][5][6][7][8]
-
Inappropriate Blocking Buffer: Using non-fat dry milk as a blocking agent can be problematic as it contains endogenous biotin, which can be bound by the streptavidin conjugate, causing high background.[1][9]
-
Membrane Drying: Allowing the membrane to dry out at any stage of the process can cause irreversible and non-specific binding of reagents.
Q2: I'm observing non-specific bands at specific molecular weights. What is the likely cause and how can I fix it?
The most probable cause of distinct, non-specific bands is the presence of endogenous biotinylated proteins in your sample.[4][5][6][7][8] These proteins are naturally present in many cell types and will be detected by the streptavidin-HRP conjugate.
Solution: Implement an endogenous biotin blocking step in your protocol before incubating with your biotinylated primary antibody or streptavidin-HRP. This involves sequentially incubating the membrane with avidin/streptavidin and then with free biotin to saturate any endogenous biotin and the biotin-binding sites on the blocking avidin/streptavidin.
Q3: My entire blot is dark or has a high background haze. What should I troubleshoot first?
A uniform high background is often related to the blocking, washing, or reagent concentration steps. Here’s a prioritized troubleshooting approach:
-
Optimize Blocking:
-
Switch to a BSA-based blocker: If you are using non-fat dry milk, switch to a 3-5% solution of Bovine Serum Albumin (BSA) in TBST or PBST, as milk contains endogenous biotin.[1][9]
-
Increase blocking time and/or concentration: You can increase the blocking time to 2 hours at room temperature or overnight at 4°C. You can also try increasing the BSA concentration.
-
-
Optimize Streptavidin-HRP Concentration:
-
Titrate your streptavidin-HRP: The optimal concentration can vary. Perform a titration to find the lowest concentration that provides a good signal-to-noise ratio.
-
-
Improve Washing Steps:
-
Increase the number and duration of washes: Increase to 4-5 washes of 5-10 minutes each with a sufficient volume of washing buffer (e.g., TBST) to ensure the membrane is fully submerged and agitated.[10]
-
Q4: Can the type of membrane I use affect the background?
Yes, the choice of membrane can influence the level of background. Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity and may be more prone to higher background compared to nitrocellulose membranes. If you consistently experience high background with PVDF, consider switching to a nitrocellulose membrane.
Experimental Workflows and Protocols
Standard Western Blot Workflow for Biotinylated Proteins
This workflow highlights the key stages where high background can be introduced.
Protocol: Endogenous Biotin Blocking
This protocol should be performed after the initial blocking step (e.g., with BSA) and before incubation with the biotinylated primary antibody or streptavidin-HRP.
Materials:
-
Avidin or Streptavidin solution (0.1 mg/mL in wash buffer)
-
Biotin solution (0.5 mg/mL in wash buffer)
-
Wash Buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Following the standard protein blocking step, wash the membrane three times for 5 minutes each with wash buffer.
-
Incubate the membrane in the avidin/streptavidin solution for 15-30 minutes at room temperature with gentle agitation. This step binds avidin/streptavidin to any endogenous biotin on the membrane.[6]
-
Wash the membrane three times for 5 minutes each with wash buffer to remove unbound avidin/streptavidin.
-
Incubate the membrane in the biotin solution for 15-30 minutes at room temperature with gentle agitation. This step saturates the biotin-binding sites on the avidin/streptavidin that was added in step 2.[6]
-
Wash the membrane three times for 5 minutes each with wash buffer.
-
Proceed with the incubation of your biotinylated primary antibody or streptavidin-HRP conjugate.
Troubleshooting Decision Tree
This decision tree provides a logical workflow for diagnosing and resolving high background issues.
Quantitative Data Summary
Optimizing various parameters in your Western blot protocol can significantly impact the signal-to-noise ratio. The following table provides an illustrative guide to the expected outcomes of these optimizations. The exact values will vary depending on the specific antibodies, reagents, and samples used. It is crucial to empirically determine the optimal conditions for your experiment.
| Parameter | Condition 1 | Signal-to-Noise Ratio (Arbitrary Units) - Condition 1 | Condition 2 | Signal-to-Noise Ratio (Arbitrary Units) - Condition 2 | Expected Improvement |
| Blocking Agent | 5% Non-Fat Dry Milk in TBST | 2.5 | 5% BSA in TBST | 7.0 | Significant |
| Streptavidin-HRP Dilution | 1:2,000 | 3.0 | 1:10,000 | 8.5 | Significant |
| Washing Protocol | 3 x 5 min washes in TBST | 4.0 | 5 x 10 min washes in TBST | 7.5 | Moderate to Significant |
| Tween-20 Concentration in Wash Buffer | 0.05% Tween-20 | 5.5 | 0.1% Tween-20 | 6.5 | Moderate |
| Endogenous Biotin Blocking | Not Performed | 1.5 (with non-specific bands) | Performed | 9.0 (clean background) | Crucial for specific detection |
Disclaimer: The data presented in this table are for illustrative purposes only and are intended to demonstrate the relative impact of changing experimental conditions. Actual results will vary, and optimization is recommended for every new experimental setup.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. reddit.com [reddit.com]
- 4. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-hybridisation: an efficient way of suppressing endogenous biotin-binding activity inherent to biotin-streptavidin detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A Cautionary Tale: Endogenous Biotinylated Proteins and Exogenously-Introduced Protein A Cause Antibody-Independent Artefacts in Western Blot Studies of Brain-Derived Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biossusa.com [biossusa.com]
Technical Support Center: Optimizing N-Biotinyl Glycine Efficiency with Spacer Arm Length
Welcome to the technical support center for N-Biotinyl Glycine and related biotinylation reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical role of spacer arm length in experimental success. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a spacer arm in this compound and other biotinylation reagents?
A1: The primary function of a spacer arm is to overcome steric hindrance.[1][2] The biotin-binding pocket of avidin and streptavidin is located deep within the protein structure.[3][4] A spacer arm extends the biotin moiety away from the molecule it is attached to, ensuring it is accessible for efficient binding to avidin or streptavidin.[2] This is particularly crucial when biotinylating large molecules like proteins or antibodies, as the bulk of the labeled molecule can otherwise physically obstruct the binding site.
Q2: How does the length of the spacer arm impact the efficiency of biotin-avidin/streptavidin binding?
A2: The length of the spacer arm is a critical parameter that can significantly influence experimental outcomes.[1][5] Generally, longer spacer arms provide greater flexibility and reach, which helps to minimize steric hindrance and can lead to more efficient binding and a higher signal-to-noise ratio in assays like ELISAs and pull-down experiments.[1][6] However, excessively long spacer arms can sometimes lead to a slight decrease in binding affinity.[2][5] Therefore, the optimal spacer arm length often needs to be determined empirically for each specific application to achieve a balance between overcoming steric hindrance and maintaining high binding affinity.[1][5]
Q3: What are the advantages of using a Polyethylene Glycol (PEG) spacer arm?
A3: PEG is a commonly used material for spacer arms due to its advantageous properties.[1][2] Its hydrophilicity increases the water solubility of the biotinylated molecule, which can be beneficial when working with biomolecules in aqueous buffers.[4][7] Additionally, PEG linkers are flexible and can help to minimize non-specific binding, leading to cleaner results and a better signal-to-noise ratio in various applications.[1][2]
Troubleshooting Guides
Issue 1: Weak or No Signal in a Pull-Down Assay or ELISA
Possible Cause: The spacer arm on your biotinylated molecule may be too short, leading to steric hindrance and inefficient binding to the streptavidin-coated beads or plate.[1][8] This is a common issue when the biotin is attached to a large protein or is located within a sterically crowded region of the molecule.
Troubleshooting Steps:
-
Select a Biotinylation Reagent with a Longer Spacer Arm: If you suspect steric hindrance is an issue, switch to a biotinylation reagent with a longer spacer arm. Reagents with PEG spacers (e.g., PEG4, PEG8, PEG12) offer a systematic way to increase the spacer length.[1]
-
Optimize the Biotinylation Ratio: Ensure that you are not over-biotinylating your protein, as this can also lead to steric hindrance between adjacent biotin molecules. It is recommended to test a range of molar ratios of biotin reagent to your target molecule to find the optimal degree of labeling.[2]
-
Control Experiments: To confirm that the issue is related to spacer arm length, perform a control experiment with a smaller biotinylated molecule where steric hindrance is less likely to be a factor.
Issue 2: High Background or Non-Specific Binding
Possible Cause: While a longer spacer arm can improve specific binding, it can also in some cases contribute to non-specific interactions if not properly optimized. Additionally, inadequate blocking or washing steps are common causes of high background.[9]
Troubleshooting Steps:
-
Optimize Blocking and Washing: Ensure that you are using an appropriate blocking agent for your system and that you are performing thorough washing steps to remove any unbound or weakly interacting molecules.[9] The inclusion of a detergent like Tween-20 in your wash buffer can be beneficial.[1]
-
Consider a Different Type of Spacer Arm: If you are using a hydrophobic spacer arm, switching to a hydrophilic PEG spacer may help to reduce non-specific binding.[4]
-
Titrate Reagents: High concentrations of the streptavidin-enzyme conjugate can also lead to increased background. Perform a titration experiment to determine the optimal concentration for your assay.[9]
Data Presentation
Table 1: Impact of Spacer Arm Length on Biotin-Avidin/Streptavidin Binding Affinity
| Biotinylated Ligand | Spacer Arm | Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) (M) | Stoichiometry (Biotin:Avidin) |
| Biotin | None | 244.31 | ~10⁻¹⁵ | 4:1 |
| Biotin-PEG | PEG | 588 | ~10⁻⁸ | 4:1 |
| Biotin-PEG | PEG | 3400 | ~10⁻⁸ | 4:1 |
| Biotin-PEG | PEG | 5000 | ~10⁻⁸ | 1:1 |
Data adapted from literature sources. The Kd value is a measure of binding affinity, with a lower value indicating a stronger interaction. Note that while longer PEG spacers can be beneficial for overcoming steric hindrance, they may also slightly decrease the intrinsic binding affinity.[5]
Table 2: Common Biotinylation Reagents and Their Spacer Arm Lengths
| Reagent Name | Reactive Group | Spacer Arm Length (Å) | Key Feature |
| PFP-biotin | Amine-Reactive | 9.6 | Short spacer arm |
| NHS-biotin | Amine-Reactive | 13.5 | Standard short spacer arm |
| Sulfo-NHS-LC-biotin | Amine-Reactive | 22.4 | Longer chain, water-soluble |
| NHS-LC-LC-biotin | Amine-Reactive | 30.5 | Very long chain |
| Biotin-PEG3-NHS Ester | Amine-Reactive | ~25.7 | Hydrophilic PEG spacer |
| Biotin-DADOO-NHS | Amine-Reactive | - | Hydrophilic PEG-like spacer |
Spacer arm lengths are approximate and can vary slightly based on the specific chemical structure.[3][4][7]
Experimental Protocols
Protocol 1: General Protein Biotinylation using an NHS-Ester Reagent
This protocol provides a general procedure for labeling a protein with a primary amine-reactive N-hydroxysuccinimide (NHS)-ester of biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester biotinylation reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Prepare Biotin Reagent Stock: Immediately before use, dissolve the NHS-ester biotinylation reagent in DMSO or DMF to a concentration of 10-20 mg/mL.[1]
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotin reagent stock solution to the protein solution. The optimal ratio should be determined empirically.[1]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[1]
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15 minutes at room temperature.[1]
-
Purification: Remove the excess, non-reacted biotin reagent using a desalting column equilibrated with a suitable storage buffer.[1]
Protocol 2: Pull-Down Assay to Identify Protein-Protein Interactions
This protocol describes a typical pull-down experiment using a biotinylated "bait" protein to capture its interacting "prey" proteins.
Materials:
-
Biotinylated "bait" protein
-
Cell lysate containing "prey" proteins
-
Streptavidin-coated magnetic or agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Prepare Beads: Wash the streptavidin beads with wash buffer to remove any preservatives.[1]
-
Immobilize Bait Protein: Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at 4°C with gentle rotation to allow for binding.[1]
-
Wash: Pellet the beads and wash them several times with wash buffer to remove any unbound bait protein.[1]
-
Bind Prey Protein: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation.[1]
-
Wash: Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.[1]
-
Elution: Elute the captured protein complexes from the beads by adding elution buffer and heating.[1]
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, Western blotting, or mass spectrometry.[1]
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: NHS-Biotin vs. Site-Specific N-Terminal Glycine Labeling for Targeted Protein Analysis
In the realms of proteomics, drug development, and molecular biology, the precise labeling of proteins is a critical step for a multitude of applications, from immunoassays to sophisticated cellular imaging. The covalent attachment of biotin to a protein, a process known as biotinylation, is a widely employed technique that leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and immobilization of target proteins. The choice of the biotinylating agent is paramount and can significantly influence the specificity and outcome of an experiment.
This guide provides a comprehensive comparison between two distinct strategies for protein biotinylation: the conventional, amine-reactive N-hydroxysuccinimide (NHS)-Biotin for non-specific labeling, and a highly specific method targeting N-terminal glycine residues. We will delve into their mechanisms of action, experimental workflows, and provide quantitative data to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their specific research needs.
Mechanism of Action: A Tale of Two Specificities
The fundamental difference between NHS-Biotin and N-terminal glycine labeling lies in their reaction targets on the protein.
NHS-Biotin: Broad-Spectrum Amine Reactivity
NHS-Biotin is an amine-reactive reagent that covalently attaches biotin to proteins by targeting primary amines (-NH2).[1] These functional groups are predominantly found on the side chains of lysine residues and at the N-terminus of polypeptide chains.[1][2] As most proteins possess multiple lysine residues distributed across their surface, labeling with NHS-Biotin typically results in the non-specific attachment of multiple biotin molecules.[3] This broad reactivity is advantageous for signal amplification in detection assays but can be detrimental if the modification of a critical lysine residue compromises the protein's structure or function.[3]
N-Terminal Glycine Labeling: A Site-Specific Approach
In contrast, N-terminal glycine labeling is a highly specific method that targets the unique chemical properties of a glycine residue located at the N-terminus of a protein.[3][4][5] One established method involves a two-step process where the N-terminal glycine is first reacted with an aldehyde to form an imine, which then undergoes a specific reaction to form a stable bond.[4][5] This approach offers exquisite control over the site of biotinylation, ensuring a homogenous population of labeled proteins with a single biotin molecule at a defined location.[4][5] This specificity is crucial for applications where preserving the protein's native function and structure is paramount.
Quantitative Data Presentation
The choice between these two labeling strategies often depends on the desired degree of biotinylation and the tolerance of the target protein to modification. The following table summarizes key quantitative parameters for each method.
| Parameter | NHS-Biotin | N-Terminal Glycine Labeling |
| Specificity | Non-specific (targets primary amines on lysines and N-terminus) | Site-specific (targets N-terminal glycine) |
| Typical Degree of Labeling | Multiple biotins per protein (e.g., 4-6 per antibody)[1] | One biotin per protein[4][5] |
| Control over Labeling | Limited; influenced by molar excess and reaction time | High; determined by the presence of N-terminal glycine |
| Potential for Functional Impact | Higher risk of altering protein function due to random modification[3] | Lower risk of altering protein function |
| Homogeneity of Labeled Product | Heterogeneous population of labeled proteins | Homogeneous population of labeled proteins |
Experimental Protocols
The experimental workflows for NHS-Biotin and N-terminal glycine labeling differ significantly in their complexity and requirements.
This protocol provides a general guideline for the biotinylation of a protein using NHS-Biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.
-
NHS-Biotin Preparation: Immediately before use, dissolve the NHS-Biotin in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mM).
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[4][6] The optimal ratio should be determined experimentally. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching the Reaction: To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM.
-
Purification: Remove unreacted biotin by desalting or dialysis.
This protocol outlines the general steps for a site-specific N-terminal glycine labeling method based on published literature.[4][5][7]
Materials:
-
Protein with an N-terminal glycine residue
-
Aldehyde-containing reagent for imine formation
-
Biotin-containing nucleophile
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7.0)
-
Purification system (e.g., HPLC, affinity chromatography)
Procedure:
-
Protein Preparation: Ensure the protein of interest has an accessible N-terminal glycine and is in a suitable reaction buffer.
-
Imine Formation: React the protein with a specific aldehyde-containing reagent under controlled conditions to form an imine specifically at the N-terminal glycine.
-
Biotinylation: Introduce a biotin-containing nucleophile that reacts specifically with the newly formed imine to create a stable, biotinylated protein.
-
Purification: Purify the site-specifically labeled protein to remove excess reagents and any unlabeled protein.
Visualization of Workflows and Mechanisms
To further illustrate the differences between these two labeling strategies, the following diagrams have been generated using the DOT language.
Conclusion: Selecting the Right Tool for the Job
The choice between NHS-Biotin and site-specific N-terminal glycine labeling is not a matter of one being universally superior, but rather which is the most appropriate tool for the specific research question.
NHS-Biotin is the ideal choice for routine, straightforward biotinylation where high specificity is not a critical requirement. Its simplicity and efficiency make it a workhorse reagent for applications like western blotting, ELISAs, and general affinity capture where the goal is robust signal detection.
Site-specific N-terminal glycine labeling , on the other hand, is the preferred method for advanced applications requiring precise control over the biotinylation site. This includes studies on protein structure-function relationships, single-molecule analysis, and the development of protein-based therapeutics where maintaining the native biological activity is essential. While the experimental setup may be more complex, the resulting homogeneity of the labeled product provides a level of precision that is unattainable with non-specific labeling methods.
By carefully considering the experimental goals and the nature of the protein of interest, researchers can select the most suitable biotinylation strategy to ensure the reliability and success of their downstream applications.
References
- 1. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 2. N-BIOTINYL GLYCINE;160390-90-9 [abichem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Single-site glycine-specific labeling of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Amine-Reactive Biotinylation: N-Biotinyl Glycine vs. Activated Esters
In the fields of proteomics, drug development, and life sciences research, the covalent attachment of biotin to proteins is an indispensable technique. This process, known as biotinylation, leverages the high-affinity interaction between biotin and streptavidin for a myriad of applications, including affinity purification, immunoassays, and protein interaction studies.[1][2][3][4] The most common targets for biotinylation are primary amines, found at the N-terminus of polypeptides and on the side chain of lysine residues.[4][5][6]
This guide provides a comprehensive comparison of different approaches to amine-reactive biotinylation, focusing on the distinction between using a simple biotin derivative, N-Biotinyl Glycine, and the more common, pre-activated N-hydroxysuccinimide (NHS) esters of biotin.
Understanding the Reagents: A Tale of Two Chemistries
The primary difference between this compound and reagents like NHS-Biotin lies in their mechanism of action.
-
This compound: This molecule consists of biotin covalently linked to a glycine amino acid.[7] It possesses a terminal carboxylic acid group. For it to react with primary amines on a target protein, this carboxyl group must first be activated in a separate step, typically using a carbodiimide crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][8] This makes it part of a two-step conjugation strategy.
-
Activated NHS-Ester Reagents (e.g., NHS-Biotin, Sulfo-NHS-Biotin): These are the most widely used amine-reactive biotinylation reagents.[5][9] They feature an N-hydroxysuccinimide (NHS) ester, which is an excellent leaving group that readily and directly reacts with primary amines at a physiological to slightly alkaline pH (7-9) to form a stable amide bond.[4][6][9][10] This is a direct, one-step labeling method.
Performance Comparison of Amine-Reactive Biotinylation Reagents
The selection of a biotinylation reagent is critical and depends on the specific protein, the experimental goals, and the required reaction conditions. The following table summarizes the key characteristics of this compound (used with EDC) and popular NHS-ester reagents.
| Feature | This compound (+ EDC) | NHS-Biotin | Sulfo-NHS-Biotin | NHS-PEGn-Biotin |
| Reactive Group | Carboxylic Acid (requires activation) | N-Hydroxysuccinimide (NHS) Ester | Sulfonated NHS Ester | NHS Ester with PEG Spacer |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Reaction Type | Two-step (Activation + Conjugation) | One-step (Direct) | One-step (Direct) | One-step (Direct) |
| Solubility | Water-soluble | Water-insoluble (requires DMSO/DMF)[1][11][12] | Water-soluble[1][5][13][14] | Varies; PEG enhances solubility[15] |
| Membrane Permeability | Permeable | Permeable[11][12] | Impermeable[1][5][11] | Generally impermeable |
| Key Advantage | Utilizes common lab reagents (EDC) | Workhorse for general protein labeling | Ideal for cell surface labeling[1][14][16][17] | Reduces aggregation, enhances solubility, minimizes steric hindrance[18][19] |
| Key Disadvantage | Two-step process can be less efficient | Organic solvent may harm sensitive proteins | Prone to hydrolysis in aqueous solution | Higher cost |
| Spacer Arm Length (Å) | ~5.7 Å (Glycine linker) | Varies (e.g., 13.5 Å for NHS-Biotin) | Varies (e.g., 13.5 Å for Sulfo-NHS-Biotin) | Varies (e.g., 29.0 Å for NHS-PEG4-Biotin)[18] |
Visualizing the Chemistry and Workflows
Diagrams created using DOT language help clarify the chemical reactions and experimental processes involved in biotinylation.
Reaction Mechanisms
The fundamental difference in the reaction pathway between an EDC-mediated conjugation and a direct NHS-ester reaction is a key consideration.
Caption: Comparison of two-step (EDC) vs. one-step (NHS) biotinylation.
General Experimental Workflow
A typical protein biotinylation experiment follows a series of well-defined steps, from preparation to purification.
Caption: Standard workflow for protein biotinylation with NHS-ester reagents.
Selecting the Right Reagent
Choosing the appropriate reagent is crucial for experimental success. This decision tree can guide researchers based on key experimental parameters.
Caption: Decision guide for choosing an amine-reactive biotinylation reagent.
Detailed Experimental Protocols
Reproducibility in biotinylation experiments requires meticulous adherence to established protocols.
Protocol 1: General Protein Biotinylation using NHS-Ester Reagents
This protocol provides a general procedure for labeling a purified protein in solution.[9][16][20]
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0).[9][19][20]
-
NHS-Biotin or NHS-PEGn-Biotin.
-
Sulfo-NHS-Biotin (if using a water-soluble alternative).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine).[21]
-
Desalting column or dialysis equipment for purification.[1][2]
Procedure:
-
Preparation: Ensure the protein solution is in an amine-free buffer. If buffers like Tris or glycine are present, they must be removed via dialysis or buffer exchange, as they will compete for reaction with the NHS ester.[1][10][17]
-
Reagent Preparation: Immediately before use, prepare a stock solution (e.g., 10 mM) of the biotinylation reagent.[22]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution.[1][9][16][20] The optimal ratio may need to be determined empirically. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[8][16]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[2][16] Incubate for 15-30 minutes at room temperature.[2][16]
-
Purification: Remove excess, non-reacted biotin and byproducts using a desalting column or by dialyzing against an appropriate buffer (e.g., PBS).[1][2][16]
Protocol 2: Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of living cells using a membrane-impermeable reagent like Sulfo-NHS-Biotin.[16][20][24]
Materials:
-
Cultured cells (adherent or in suspension).
-
Ice-cold PBS (Phosphate-Buffered Saline).
-
Sulfo-NHS-Biotin.
-
Quenching Buffer (e.g., PBS containing 100 mM glycine or Tris).[20]
-
Cell lysis buffer.
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.[20][24]
-
Biotinylation: Incubate the cells with the Sulfo-NHS-Biotin solution (e.g., 1 mg/mL in PBS) for 30 minutes at 4°C with gentle agitation.[20][24] Performing the reaction on ice prevents the internalization of the labeled proteins.
-
Quenching: Terminate the reaction by washing the cells with the quenching buffer.[20][24] Incubate for 10-15 minutes at 4°C.
-
Final Washes: Wash the cells again with PBS to remove residual quenching reagent.
-
Downstream Analysis: The cells can now be lysed for subsequent analysis, such as immunoprecipitation of biotinylated proteins using streptavidin beads, followed by western blotting.[20][24]
Protocol 3: Quantification of Biotinylation with the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to determine the degree of biotinylation.[2][19]
Materials:
-
HABA/Avidin solution.
-
Biotinylated protein sample (with excess free biotin removed).
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.[2]
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the solution according to the manufacturer's instructions.
-
Measure Baseline: Measure the absorbance of the HABA/Avidin solution at 500 nm.[2]
-
Add Sample: Add a known amount of the purified biotinylated protein sample to the HABA/Avidin solution and mix.
-
Measure Final Absorbance: Once the reading is stable, measure the final absorbance at 500 nm. The biotin in the sample will displace the HABA from the avidin, causing a decrease in absorbance.[2][19]
-
Calculation: The change in absorbance is proportional to the amount of biotin in the sample. Using the molar extinction coefficient of the HABA-avidin complex (34,000 M⁻¹cm⁻¹), the concentration of biotin can be calculated, allowing for the determination of the biotin-to-protein molar ratio.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. EZ-Link™ Sulfo-NHS-LC-LC-Biotin - FAQs [thermofisher.com]
- 14. covachem.com [covachem.com]
- 15. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. labinsights.nl [labinsights.nl]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
A Researcher's Guide to Dot Blot for Biotinylation Validation
For researchers, scientists, and drug development professionals, confirming the successful biotinylation of a protein or other molecule is a critical step in a multitude of applications, from ELISAs to protein-protein interaction studies. The dot blot assay emerges as a rapid, simple, and cost-effective qualitative method for this purpose. This guide provides an objective comparison of the dot blot assay with other common techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate validation method.
The core principle of validating biotinylation relies on the remarkably strong and specific non-covalent interaction between biotin and streptavidin.[1] A dot blot leverages this interaction by immobilizing the potentially biotinylated molecule onto a membrane and detecting the biotin tag using an enzyme-conjugated streptavidin, typically Streptavidin-Horseradish Peroxidase (HRP).[2]
Comparative Analysis: Dot Blot vs. Other Validation Methods
While dot blot is an excellent tool for quick qualitative checks, it's important to understand its performance in comparison to other widely used methods like ELISA and Western blot.[3][4]
| Parameter | Dot Blot Assay | ELISA (Enzyme-Linked Immunosorbent Assay) | Western Blot |
| Primary Output | Qualitative / Semi-Quantitative | Quantitative | Qualitative / Semi-Quantitative |
| Principle | Direct immobilization of sample on a membrane, detected by Streptavidin-HRP.[3] | Capture of biotinylated protein in a microplate well, detected by Streptavidin-HRP.[4][5] | Size-based separation via electrophoresis, transfer to a membrane, then detection.[6] |
| Sensitivity | Moderate | High (femtogram to picogram range).[4] | Moderate to High |
| Throughput | High | High | Low |
| Time to Result | Fast (~1-2 hours) | Moderate (~4-6 hours) | Slow (~1-2 days) |
| Cost | Low | Moderate | High |
| Key Advantage | Speed, simplicity, and low cost.[3][7] | High sensitivity and quantitative results.[4][8] | Provides molecular weight information.[8] |
| Key Disadvantage | No information on molecular weight or protein integrity. | Can have interference from endogenous biotin.[4] | Complex, time-consuming, and lower throughput.[3] |
Experimental Performance Data
To illustrate the utility of the dot blot assay, consider a typical experiment designed to confirm the biotinylation of a purified antibody. Serial dilutions of the biotinylated antibody and a non-biotinylated control are spotted onto a nitrocellulose membrane.
| Sample | Concentration | Observed Signal Intensity (Arbitrary Units) |
| Biotinylated Antibody | 1.0 µg/µL | 9500 |
| Biotinylated Antibody | 0.5 µg/µL | 4800 |
| Biotinylated Antibody | 0.25 µg/µL | 2350 |
| Non-biotinylated Control | 1.0 µg/µL | 50 (Background) |
| Buffer Only | N/A | 45 (Background) |
The data clearly demonstrates a strong, concentration-dependent signal for the biotinylated antibody, with negligible signal from the negative controls, thus qualitatively validating the success of the biotinylation reaction.
Visualizing the Workflow and Decision Process
Understanding the experimental steps and knowing when to choose a particular assay is crucial for efficient research.
Detailed Experimental Protocol: Dot Blot for Biotinylation Validation
This protocol provides a general framework for qualitatively assessing protein biotinylation.
Materials:
-
Biotinylated protein sample and non-biotinylated negative control.
-
Nitrocellulose or PVDF membrane.
-
Tris-Buffered Saline with Tween 20 (TBST): 50 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Streptavidin-HRP conjugate.[1]
-
Chemiluminescent HRP substrate (e.g., ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Sample Preparation: Prepare serial dilutions of your biotinylated protein and the non-biotinylated control in a suitable buffer (e.g., PBS or TBS).
-
Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size. If using PVDF, briefly activate it with methanol and then rinse with deionized water.[6]
-
Sample Application: Carefully spot 1-2 µL of each sample dilution and control directly onto the membrane. Use a pencil to lightly mark the location of each spot.
-
Drying: Allow the membrane to air dry completely at room temperature for 15-30 minutes.
-
Blocking: Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the streptavidin conjugate.
-
Washing: Discard the blocking buffer and wash the membrane three times for 5 minutes each with TBST.[6]
-
Streptavidin-HRP Incubation: Incubate the membrane with a suitable dilution of Streptavidin-HRP (as recommended by the manufacturer) in Blocking Buffer for 1 hour at room temperature with gentle agitation.[1][6]
-
Final Washes: Repeat the washing step (Step 6) to remove any unbound Streptavidin-HRP.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions.[9] Incubate the membrane in the substrate solution for the recommended time (typically 1-5 minutes).
-
Imaging: Remove excess substrate and immediately capture the chemiluminescent signal using an appropriate imaging system. A positive result will appear as a dark spot where the biotinylated sample was applied.
The dot blot assay is a powerful, rapid, and economical first-pass tool for the qualitative validation of biotinylation. While it does not provide the quantitative data of an ELISA or the molecular weight information of a Western blot, its simplicity and speed make it an invaluable technique for quickly confirming the presence of a biotin tag before proceeding with more complex and time-consuming downstream applications.[3][8]
References
- 1. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 2. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 3. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 4. benchchem.com [benchchem.com]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novopro.cn [novopro.cn]
- 7. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry | Springer Nature Experiments [experiments.springernature.com]
- 8. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
A Comparative Guide to Isothermal Titration Calorimetry for N-Biotinyl Glycine Labeled Protein Binding Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with other widely used biophysical techniques for characterizing the binding of N-Biotinyl Glycine labeled proteins to their targets. We will delve into the principles of these methods, present supporting experimental data, and provide detailed protocols to aid in the design and execution of your binding studies.
Introduction to this compound Labeling and Binding Analysis
Site-specific labeling of proteins with small molecules like this compound offers a robust method for studying protein-ligand interactions. The high-affinity interaction between biotin and streptavidin is often exploited for protein immobilization and detection.[1] Understanding the thermodynamics and kinetics of these interactions is crucial for various applications, including drug discovery and diagnostics. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction in a single experiment.[2][3]
Comparative Analysis of Binding Characterization Techniques
While ITC is considered the gold standard for thermodynamic characterization, other techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST) provide complementary information, particularly on binding kinetics. The choice of technique depends on the specific research question, sample availability, and desired throughput.[4][5][6]
Quantitative Data Comparison
To illustrate the performance of different techniques, we present a comparative analysis. First, we consider the well-characterized, high-affinity interaction between biotin and streptavidin. Second, we provide a hypothetical, yet representative, case study for an "this compound labeled Protein X" binding to its "Target Y" to showcase a more typical protein-protein interaction.
Table 1: Comparison of Biotin-Streptavidin Interaction Data
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd) | ~10⁻¹⁵ M[7] | ~10⁻¹⁵ M[7] |
| Stoichiometry (n) | 1:1 (Biotin:Streptavidin monomer) | Not Directly Measured |
| Enthalpy (ΔH) | Favorable (Exothermic) | Not Measured |
| Entropy (ΔS) | Favorable | Not Measured |
| Association Rate (ka) | Not Measured | Very Fast |
| Dissociation Rate (kd) | Very Slow | Extremely Slow |
Table 2: Hypothetical Case Study: this compound labeled Protein X binding to Target Y
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Binding Affinity (Kd) | 20 nM | 25 nM | 30 nM |
| Stoichiometry (n) | 1.1 | Not Directly Measured | Not Directly Measured |
| Enthalpy (ΔH) | -12.5 kcal/mol | Not Measured | Not Measured |
| Entropy (ΔS) | 6.8 cal/mol/deg | Not Measured | Not Measured |
| Association Rate (ka) | Not Measured | 7.5 x 10⁵ M⁻¹s⁻¹ | 7.2 x 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (kd) | Not Measured | 1.9 x 10⁻² s⁻¹ | 2.2 x 10⁻² s⁻¹ |
Experimental Protocols
Protocol 1: this compound Labeling of a Protein
This protocol describes the chemical biotinylation of a protein by targeting primary amines on the protein surface.[8][9]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS), free of primary amines like Tris.
-
N-hydroxysuccinimide (NHS)-ester of Biotinyl-Glycine.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for buffer exchange.
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column. The recommended protein concentration is at least 1 mg/mL.[10]
-
Biotinylation Reaction:
-
Calculate the required amount of NHS-ester of Biotinyl-Glycine for a desired molar excess (e.g., 20-fold) over the protein.
-
Dissolve the biotinylation reagent in an appropriate solvent (e.g., DMSO) immediately before use.
-
Add the biotinylation reagent to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-ester.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by buffer exchange using a desalting column.
-
Characterization: Determine the degree of biotinylation using methods such as the HABA assay or mass spectrometry.
Protocol 2: Isothermal Titration Calorimetry (ITC) Experiment
This protocol outlines the general steps for performing an ITC experiment to characterize the binding of an this compound labeled protein to its target.[11][12][13]
Materials:
-
This compound labeled protein (in the cell).
-
Target protein (in the syringe).
-
Dialysis buffer (ensure both protein and target are in the exact same buffer to minimize heats of dilution).
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze both the labeled protein and the target protein extensively against the same buffer.
-
Determine the accurate concentrations of both samples after dialysis.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Set the experimental temperature.
-
-
Loading Samples:
-
Load the this compound labeled protein into the sample cell. Typical concentrations are in the range of 10-50 µM.
-
Load the target protein into the injection syringe. The concentration should be 10-20 times higher than the protein in the cell.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the target protein into the sample cell containing the labeled protein.
-
Allow the system to reach equilibrium between injections.
-
-
Control Experiment: Perform a control titration by injecting the target protein into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for an ITC experiment.
Caption: Principle of Isothermal Titration Calorimetry.
Conclusion
Isothermal Titration Calorimetry provides a comprehensive thermodynamic characterization of the binding of this compound labeled proteins to their targets. By directly measuring the heat of binding, ITC allows for the determination of binding affinity, stoichiometry, and the enthalpic and entropic contributions to the binding event in a single, label-free, in-solution experiment. When complemented with kinetic data from techniques like SPR or BLI, a more complete picture of the molecular interaction can be obtained. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to accurately characterize these important biomolecular interactions.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. xantec.com [xantec.com]
- 6. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 7. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Researcher's Guide to Quantitative Analysis of Biotinylation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise quantification of biotinylated proteins is crucial for elucidating protein-protein interactions, mapping organellar proteomes, and identifying drug targets. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering a suite of powerful techniques. This guide provides an objective comparison of the leading quantitative MS-based methods for analyzing biotinylation, complete with supporting data and detailed experimental protocols.
This guide will delve into the nuances of several key methodologies: proximity-dependent biotinylation identification (e.g., BioID, TurboID), affinity purification-mass spectrometry (AP-MS), and the direct detection of biotin-containing tags (DiDBiT). Furthermore, we will explore the application of broader quantitative proteomic strategies—namely Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and label-free quantification (LFQ)—to the specific challenge of analyzing biotinylated samples.
At a Glance: Comparison of Quantitative Biotinylation Analysis Methods
The choice of method depends heavily on the specific biological question, the nature of the protein of interest, and the available resources. The following table summarizes the key characteristics of the discussed techniques to aid in this selection process.
| Method | Principle | Key Advantages | Key Disadvantages | Throughput | Temporal Resolution |
| Proximity Labeling (BioID, TurboID) | A biotin ligase fused to a protein of interest biotinylates proximal proteins in vivo. | Captures transient and weak interactions; provides spatial information.[1] | Potential for labeling non-interacting bystanders; requires genetic modification. | High | Low (BioID) to High (TurboID)[2] |
| Affinity Purification-MS (AP-MS) | A tagged "bait" protein is purified along with its stable interaction partners. | Identifies stable, high-affinity interactors. | May miss transient or weak interactions; prone to background contamination. | Moderate to High | Low |
| Direct Detection of Biotin Tags (DiDBiT) | Proteins are digested before enrichment of biotinylated peptides, reducing sample complexity. | High sensitivity and specificity for direct detection of biotinylated peptides.[3] | May not be as established or widely used as other methods. | High | Dependent on labeling method |
| SILAC | Metabolic labeling of proteins with "light" or "heavy" amino acids for relative quantification. | High accuracy and reproducibility; in vivo labeling.[4][5] | Limited to cell culture; lower throughput (typically 2-3 samples).[4] | Low to Moderate | Dependent on experimental design |
| TMT Labeling | Chemical labeling of peptides with isobaric tags for multiplexed relative quantification. | High multiplexing capacity (up to 18 samples); increased throughput.[6] | Potential for ratio distortion; requires chemical labeling step. | High | Dependent on experimental design |
| Label-Free Quantification (LFQ) | Compares the signal intensities or spectral counts of peptides across different runs. | No labeling required; simpler sample preparation.[7] | Lower reproducibility and accuracy compared to labeling methods; requires stringent data analysis.[7] | High | Dependent on experimental design |
In-Depth Comparison of Proximity Labeling: BioID vs. TurboID
Proximity labeling techniques have revolutionized the study of protein interaction networks. The development of TurboID, an engineered promiscuous biotin ligase, has offered significant improvements over its predecessor, BioID.
| Feature | BioID | TurboID |
| Labeling Time | 18-24 hours[2] | ~10 minutes[8] |
| Catalytic Efficiency | Lower | Significantly higher[9] |
| Temporal Resolution | Low, captures a time-averaged view of interactions. | High, enables the study of dynamic processes.[2] |
| Signal-to-Noise | Prone to higher background due to long labeling times. | Reduced background noise due to shorter labeling times.[8] |
| In Vivo Applicability | Established in various model organisms. | Also applicable in vivo, with the advantage of shorter labeling times.[10] |
| Potential Issues | Long labeling time can be toxic to cells and may not capture transient interactions. | Can exhibit higher basal biotinylation even without excess biotin.[11][12] |
A key advantage of TurboID is its dramatically reduced labeling time, which not only provides better temporal resolution but also minimizes cellular stress.[8][10] However, studies have shown that TurboID can exhibit protein instability and persistent biotinylation in the absence of exogenous biotin, which needs to be considered during experimental design.[11][12]
Experimental Workflows and Signaling Pathways
To aid in the conceptual understanding of these complex techniques, the following diagrams illustrate the general workflows.
Caption: High-level workflows for proximity labeling, AP-MS, and DiDBiT.
Detailed Experimental Protocols
Proximity Labeling with TurboID followed by TMT-based Quantification
This protocol provides a detailed methodology for identifying proteins in proximity to a bait protein using TurboID, followed by relative quantification using Tandem Mass Tags (TMT).
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfect cells with a plasmid encoding the bait protein fused to TurboID using a suitable transfection reagent. A control transfection with TurboID alone should be performed in parallel.
-
-
Biotin Labeling:
-
24 hours post-transfection, add biotin to the culture medium to a final concentration of 50 µM.
-
Incubate the cells for 10 minutes at 37°C.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the protein lysate with high-capacity streptavidin agarose beads for 2 hours at 4°C with gentle rotation.
-
Wash the beads sequentially with RIPA buffer, 1 M KCl, 0.1 M Na2CO3, and 2 M urea in 10 mM Tris-HCl, pH 8.0.
-
Perform a final wash with 50 mM ammonium bicarbonate.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
TMT Labeling:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 spin column.
-
Dry the peptides using a vacuum centrifuge.
-
Resuspend the peptides in 100 mM triethylammonium bicarbonate (TEAB).
-
Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.[13]
-
Quench the reaction with 5% hydroxylamine.[13]
-
-
Mass Spectrometry Analysis:
-
Combine the TMT-labeled samples and desalt using a C18 spin column.
-
Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
-
Data Analysis:
SILAC-based Quantification of Biotinylated Proteins
This protocol outlines the use of SILAC for the relative quantification of biotinylated proteins.
-
SILAC Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine and arginine, while the other is grown in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6, 15N2-Lysine) and arginine (e.g., 13C6, 15N4-Arginine).[15]
-
Culture the cells for at least five passages to ensure complete incorporation of the heavy amino acids.[15]
-
-
Experimental Treatment and Biotinylation:
-
Perform the experimental treatment (e.g., drug treatment, signaling induction) on one of the cell populations.
-
Perform the biotinylation procedure of choice (e.g., cell surface biotinylation, proximity labeling) on the treated and untreated cell populations.
-
-
Sample Pooling and Protein Extraction:
-
Harvest and wash the "light" and "heavy" labeled cells.
-
Combine the two cell populations in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet and extract the proteins as described in the previous protocol.
-
-
Enrichment and Digestion:
-
Enrich the biotinylated proteins using streptavidin beads.
-
Perform on-bead or in-solution digestion of the enriched proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Use software such as MaxQuant to identify peptides and quantify the "heavy" to "light" ratios.[4] The ratios will indicate the relative abundance of each biotinylated protein between the two conditions.
-
Label-Free Quantification of Biotinylated Proteins
This protocol describes a general workflow for the label-free quantification of biotinylated proteins.
-
Sample Preparation:
-
Prepare individual samples for each condition or replicate.
-
Perform the biotinylation and enrichment of biotinylated proteins as described in the previous protocols.
-
Digest the enriched proteins to peptides.
-
Desalt the peptide mixtures.
-
-
Mass Spectrometry Analysis:
-
Analyze each sample separately by LC-MS/MS. It is crucial to maintain consistent LC-MS conditions between runs to ensure reproducibility.
-
-
Data Analysis:
-
Use label-free quantification software such as MaxQuant, Skyline, or Spectronaut.[16]
-
The software will perform two main types of quantification:
-
Normalize the data to account for variations in sample loading and instrument performance.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the different conditions.
-
Data Analysis and Visualization
The final step in any quantitative proteomics experiment is the analysis and interpretation of the vast datasets generated by the mass spectrometer.
Caption: A generalized workflow for the analysis of quantitative proteomics data.
Several software packages are available for analyzing quantitative proteomics data, each with its own strengths.[16]
-
MaxQuant: A popular free software package for analyzing large mass-spectrometric data sets, supporting label-free, SILAC, and isobaric labeling data.[14]
-
Proteome Discoverer (Thermo Fisher Scientific): A comprehensive software platform for the analysis of quantitative proteomics data, with seamless integration with Thermo Scientific mass spectrometers.[13]
-
Skyline: A free and open-source tool for targeted proteomics and DIA data analysis, with powerful visualization capabilities.[16]
-
Spectronaut (Biognosys): A commercial software package that is considered a gold standard for DIA data analysis.[16]
Conclusion
The quantitative analysis of biotinylation by mass spectrometry is a dynamic and powerful field. The choice of the optimal method depends on a careful consideration of the biological question, the desired temporal resolution, and the available resources. Proximity labeling methods like TurboID offer unparalleled insights into dynamic protein networks, while established techniques like AP-MS remain valuable for studying stable complexes. The integration of robust quantitative strategies such as SILAC, TMT, and label-free approaches further enhances the depth and reliability of these analyses. By understanding the principles, advantages, and limitations of each method, researchers can design and execute experiments that will yield high-quality, quantitative data to drive new discoveries in their respective fields.
References
- 1. Impact of inherent biases built into proteomic techniques: Proximity labeling and affinity capture compared - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. Label-free quantification - Wikipedia [en.wikipedia.org]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. TurboID Service - Creative Proteomics [creative-proteomics.com]
- 10. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation | Semantic Scholar [semanticscholar.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 15. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 16. Choosing the Right Proteomics Data Analysis Software: A Comparison Guide - MetwareBio [metwarebio.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of N-Biotinyl Glycine
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Biotinyl Glycine, a compound commonly utilized in various research applications.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE).
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | To shield eyes from potential splashes or contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent dermal contact. |
| Body Protection | Laboratory coat | To provide a protective barrier against accidental spills. |
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
This compound Disposal Protocol
The proper disposal route for this compound is dependent on its physical state (solid or in solution) and the nature of any associated contaminated materials. The following workflow outlines the decision-making process for its appropriate disposal.
Detailed Methodologies for Disposal
1. Solid Waste Disposal:
This category includes unused or expired this compound powder, as well as contaminated disposable items such as weighing paper, pipette tips, and gloves.
-
Segregation: Collect all solid waste containing this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[1] Do not mix with other non-hazardous laboratory trash.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Contains this compound." Include the chemical name, approximate quantity, and the date of initial waste accumulation.
-
Storage: Store the sealed container in a designated and well-ventilated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
2. Liquid Waste Disposal:
This pertains to any solutions containing dissolved this compound.
-
Segregation: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste: Contains this compound" and list all solvent components with their approximate concentrations.
-
Storage: Securely cap the container and store it in a designated secondary containment bin within a ventilated area.
-
Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for proper disposal. Do not pour solutions containing this compound down the drain unless specifically approved by your local waste management regulations.[2][3][4]
3. Decontamination of Non-Disposable Equipment:
For reusable laboratory equipment such as glassware or magnetic stir bars that have come into contact with this compound:
-
Cleaning Procedure: Rinse the equipment thoroughly with an appropriate solvent (e.g., deionized water for aqueous solutions, or an organic solvent in which this compound is soluble for other preparations) to remove any residue.
-
Rinsate Collection: The initial rinsate should be collected and treated as hazardous liquid waste, following the procedure outlined above.
-
Final Wash: After the initial rinse, the equipment can typically be washed using standard laboratory cleaning procedures.
By adhering to these detailed protocols, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
Safeguarding Your Research: A Guide to Handling N-Biotinyl Glycine
Essential safety protocols and logistical plans are critical for the secure and effective handling of N-Biotinyl Glycine in any research setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable steps for personal protection, operational procedures, and disposal of this compound. Adherence to these guidelines will help ensure a safe laboratory environment and the integrity of your experimental outcomes.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, ensuring protection against potential irritation and inhalation of airborne particles.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant | Protects eyes from airborne powder. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact and contamination. |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | NIOSH-approved (if ventilation is inadequate) | Minimizes inhalation of fine powder, especially during weighing and transfer. |
Operational Plan: Step-by-Step Handling
Following a structured operational plan minimizes the risk of exposure and contamination.
-
Preparation :
-
Ensure the work area, typically a chemical fume hood or a designated benchtop space with good ventilation, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Weighing and Aliquoting :
-
Dissolving the Compound :
-
Add the solvent to the vessel containing the weighed this compound.
-
If necessary, gently swirl or vortex to dissolve. Avoid vigorous shaking that could generate aerosols.
-
-
Use in Experiments :
-
When transferring solutions, use appropriate pipettes to avoid splashes and spills.
-
Keep all containers labeled with the compound name, concentration, and date.[3]
-
-
Post-Handling :
-
Clean the work area thoroughly with an appropriate solvent and dispose of cleaning materials as chemical waste.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after handling is complete.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to maintain a safe laboratory and environment.
-
Unused Compound : Unused or excess this compound should be disposed of as non-hazardous chemical waste according to your institution's and local regulations.[4][5][6][7] Do not pour the solid down the drain.[3]
-
Contaminated Materials : Dispose of all contaminated materials, such as weigh boats, pipette tips, and gloves, in a designated chemical waste container.[7]
-
Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can often be disposed of as regular laboratory glass or plastic waste, after defacing the label.[5][7]
-
Aqueous Solutions : Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, but it is critical to consult and adhere to your institution's specific guidelines for aqueous waste.[5][6]
Workflow for Handling and Disposal of this compound
Caption: Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. shop.neofroxx.com [shop.neofroxx.com]
- 3. shahandassociates.co.in [shahandassociates.co.in]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
